molecular formula C10H13BrO B1280054 2-Bromo-5-(tert-butyl)phenol CAS No. 20942-68-1

2-Bromo-5-(tert-butyl)phenol

Cat. No.: B1280054
CAS No.: 20942-68-1
M. Wt: 229.11 g/mol
InChI Key: KSYHPGHAMBDJLG-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)phenol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYHPGHAMBDJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491367
Record name 2-Bromo-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20942-68-1
Record name 2-Bromo-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(tert-butyl)phenol, including its chemical properties, safety information, and potential applications based on related compounds. While specific experimental data for this compound is limited in public literature, this document compiles available information and provides established protocols for synthesis and analysis relevant to this class of molecules.

Chemical Identity and Properties

This compound, with the CAS number 20942-68-1 , is a substituted phenol derivative.[1][2][3][4] Its structure features a bromine atom and a bulky tert-butyl group on the phenol ring, which are expected to influence its chemical reactivity and biological activity.

Physicochemical Properties

Table 1: Compound Identification

IdentifierValueSource
CAS Number 20942-68-1[1][2][3]
Molecular Formula C₁₀H₁₃BrO[1][3][5][6]
Molecular Weight 229.11 g/mol [1][3][5]
IUPAC Name This compound[1]
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)Br)O[1][5]
InChI Key KSYHPGHAMBDJLG-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 20.2 Ų[1][5]
XLogP3 3.9[1]
Hydrogen Bond Donor Count 1[1][5]
Hydrogen Bond Acceptor Count 1[1][5]
Rotatable Bond Count 0[1][5]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Danger
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damageGHS05
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07

Source: PubChem[1]

Table 4: GHS Precautionary Statements

CodeStatement
Prevention P261, P264, P270, P271, P280
Response P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362
Storage P403+P233, P405
Disposal P501

Source: Synblock[3]

Experimental Protocols

While specific, validated protocols for this compound are not published, the following sections describe representative methodologies for its synthesis and analysis based on established procedures for structurally similar compounds.

Representative Synthesis Protocol: Electrophilic Bromination

This protocol is adapted from the synthesis of 2-bromo-4-tert-butylphenol and represents a common method for the ortho-bromination of phenols. The starting material would be 3-(tert-butyl)phenol.[2]

Objective: To synthesize this compound via electrophilic bromination of 3-(tert-butyl)phenol.

Materials:

  • 3-(tert-butyl)phenol

  • Liquid Bromine (Br₂)

  • Chloroform (CHCl₃) or other suitable inert solvent

  • 1% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 3-(tert-butyl)phenol in an inert solvent like chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

  • Bromine Addition: Prepare a solution of one molar equivalent of bromine in the same solvent. Add this bromine solution dropwise to the stirred phenol solution over 1-2 hours, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any remaining bromine by washing the reaction mixture with a 1% aqueous sodium thiosulfate solution. The disappearance of the red/orange bromine color indicates completion of the quench.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification start Dissolve 3-(tert-butyl)phenol in Chloroform cool Cool to 0°C in Ice Bath start->cool add_br2 Dropwise addition of Br2 in Chloroform cool->add_br2 1-2 hours monitor Monitor by TLC add_br2->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction complete wash Wash with H2O & Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography) concentrate->purify product This compound purify->product

Diagram 1: Representative workflow for the synthesis of this compound.
Representative Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Phenolic compounds are routinely analyzed by GC-MS. EPA Method 8041A provides a standard framework for the analysis of phenols, which can be adapted for this specific compound.

Objective: To detect and quantify this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., dichloromethane or hexane). If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from a complex matrix.

  • Derivatization (Optional but Recommended): To improve chromatographic peak shape and sensitivity, the phenolic hydroxyl group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • Separation: Use a temperature program to separate the components on the capillary column. A typical program might start at 60°C, ramp to 280°C, and hold for several minutes.

    • Detection: If using MS, operate in full scan mode to identify the compound based on its mass spectrum and retention time, or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis. The mass spectrum is expected to show a characteristic isotopic pattern for bromine.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in the sample.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, extensive research on the structurally related compound 2,4-di-tert-butylphenol (2,4-DTBP) provides valuable insights into its potential bioactivities, which include antioxidant, anti-inflammatory, and antimicrobial effects. These activities are often linked to the modulation of key cellular signaling pathways.

Postulated Anti-Inflammatory Mechanism

The anti-inflammatory activity of phenolic compounds like 2,4-DTBP has been attributed to their ability to suppress the production of pro-inflammatory mediators.[7] A primary pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. It is plausible that this compound could exhibit similar activity by inhibiting this pathway.

Hypothesized Signaling Pathway:

  • An inflammatory stimulus (e.g., Lipopolysaccharide, LPS) activates cell surface receptors like Toll-like receptor 4 (TLR4).

  • This activation triggers a downstream cascade, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).

  • The degradation of IκB releases the NF-κB dimer (p50/p65), allowing it to translocate into the nucleus.

  • In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

  • This compound may interfere with this pathway, potentially by inhibiting IκB degradation or blocking NF-κB nuclear translocation, thereby reducing the expression of inflammatory cytokines.

Signaling_Pathway cluster_nucleus Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IkB_NFkB IκB-NFκB Complex (Inactive) TLR4->IkB_NFkB Activates Signaling Cascade NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Binds to DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Leads to Compound This compound Compound->IkB_NFkB Postulated Inhibition

Diagram 2: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

This guide serves as a foundational resource for researchers interested in this compound. While further experimental validation is required to fully characterize this compound, the provided information on its properties, handling, and potential activities offers a robust starting point for future studies in chemical synthesis and drug discovery.

References

physical and chemical properties of 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

2-Bromo-5-(tert-butyl)phenol is a substituted aromatic compound with the molecular formula C₁₀H₁₃BrO.[1] Its chemical structure consists of a phenol ring substituted with a bromine atom at the ortho-position and a tert-butyl group at the meta-position relative to the hydroxyl group.

Table 1: Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Bromo-5-tert-butylphenol, 5-Tert-butyl-2-bromophenol[3]
CAS Number 20942-68-1[2][3]
Molecular Formula C₁₀H₁₃BrO[1]
Molecular Weight 229.11 g/mol [3]
Appearance Colorless oil[4]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
pKa Data not available
LogP (Predicted) 3.4522[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

Spectrum TypeDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.35 (d, J = 8.5 Hz, 1H), 7.06 (d, J = 2.3 Hz, 1H), 6.83 (dd, J = 8.5, 2.3 Hz, 1H), 5.46 (s, 1H), 1.28 (s, 9H).[4]
¹³C NMR Predicted data may be obtained from spectral databases.[5]
Infrared (IR) Predicted data may be obtained from spectral databases.
Mass Spectrometry (MS) Predicted fragmentation would likely show a molecular ion peak and loss of the tert-butyl group.[6]

Note: Detailed experimental ¹³C NMR, IR, and Mass Spectrometry data for this compound are not widely published. Predicted spectra can be generated using online databases and software.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 3-(tert-butyl)phenol.

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow start Start reactant 3-(tert-butyl)phenol in Dichloromethane (CH₂Cl₂) start->reactant reaction Reaction under Nitrogen Atmosphere reactant->reaction reagent Bromine (Br₂) in Dichloromethane (CH₂Cl₂) reagent->reaction workup Quench with Water, Extract with CH₂Cl₂ reaction->workup purification Flash Chromatography (petroleum ether/ethyl acetate = 50:1) workup->purification product This compound purification->product

A schematic of the synthesis process.

Methodology:

This protocol is adapted from a published procedure for the bromination of a substituted phenol.[4]

  • Reactant Preparation: Dissolve 3-(tert-butyl)phenol (0.75 g, 5 mmol) in dichloromethane (CH₂Cl₂, 20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Prepare a solution of bromine (0.80 g, 5 mmol) in dichloromethane (5 mL). Add this solution dropwise to the stirred solution of 3-(tert-butyl)phenol.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to yield this compound as a colorless oil.[4]

Chemical Reactivity and Potential Biological Signaling Pathways

The chemical reactivity of this compound is characteristic of hindered phenols. The hydroxyl group can undergo O-alkylation and O-acylation. The aromatic ring is activated towards further electrophilic substitution, although the positions are influenced by the existing substituents. The bromine atom can participate in various coupling reactions, making it a versatile intermediate in organic synthesis.

While specific signaling pathways involving this compound are not extensively documented, phenolic compounds, in general, are known for their antioxidant and pro-apoptotic activities.

Potential Antioxidant Mechanism

Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[7][8][9]

Generalized Antioxidant Mechanism of a Phenolic Compound

G Antioxidant Action phenol Phenolic Compound (Ar-OH) reaction Hydrogen Atom Transfer (HAT) phenol->reaction radical Free Radical (R•) radical->reaction phenoxyl_radical Phenoxyl Radical (Ar-O•) (Stabilized) reaction->phenoxyl_radical neutralized_radical Neutralized Molecule (RH) reaction->neutralized_radical

Hydrogen atom transfer from a phenol to a free radical.
Potential Apoptosis-Inducing Signaling Pathway

Many phenolic compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[10][11][12] These can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified, generalized pathway is presented below.

Generalized Intrinsic Apoptosis Pathway

G Apoptosis Induction phenolic Phenolic Compound stress Cellular Stress phenolic->stress bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

A potential mechanism for apoptosis induction.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in the development of new bioactive molecules. This guide has summarized its known physical and chemical properties, provided a detailed synthesis protocol, and explored its potential biological activities based on the broader class of phenolic compounds. Further research is warranted to fully elucidate the experimental properties and biological functions of this compound.

References

An In-depth Technical Guide to 2-Bromo-5-(tert-butyl)phenol: Structure, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Bromo-5-(tert-butyl)phenol, a substituted phenol of interest in various chemical and pharmaceutical research domains. This document details its structural formula, explores its key positional isomers, presents available physicochemical data, and outlines relevant experimental protocols for the synthesis of related compounds.

Structural Formula and Isomerism

This compound (CAS No. 20942-68-1) is an aromatic organic compound with the molecular formula C₁₀H₁₃BrO.[1][2] The structure consists of a phenol ring substituted with a bromine atom at position 2 and a bulky tert-butyl group at position 5. The molecular weight of this compound is 229.11 g/mol .[1][2]

The relative positions of the hydroxyl, bromo, and tert-butyl groups on the benzene ring give rise to several positional isomers. Understanding the distinct properties of these isomers is crucial for applications in synthesis and drug design, where specific substitution patterns dictate reactivity and biological activity. The primary isomers of interest are those derived from the bromination of either 2-tert-butylphenol, 3-tert-butylphenol, or 4-tert-butylphenol.

Below is a diagram illustrating the core structure and its key positional isomers.

Structural formula of this compound and its key positional isomers.

Quantitative Data of Isomers

The physicochemical properties of bromo-tert-butylphenol isomers vary based on the substitution pattern. A summary of available data is presented below for comparison. It is important to note that comprehensive experimental data for all isomers is not consistently available in the literature.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 20942-68-1[1]C₁₀H₁₃BrO229.11[1]N/AN/A
2-Bromo-4-(tert-butyl)phenol2198-66-5[3][4]C₁₀H₁₃BrO229.11[3][4]51[4]113 (at 9 mmHg)[4]
3-Bromo-5-(tert-butyl)phenol1047661-26-6[5][6]C₁₀H₁₃BrO229.11[5][6]N/AN/A
4-Bromo-2-(tert-butyl)phenol10323-39-4C₁₀H₁₃BrO229.11N/AN/A
2-Bromo-6-(tert-butyl)phenol23159-87-7[7]C₁₀H₁₃BrO229.11[7]N/AN/A

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the searched literature, the synthesis of its isomers follows common electrophilic aromatic substitution pathways. Below are representative protocols for the bromination of substituted phenols that illustrate the general methodology.

Synthesis of 2-Bromo-4-tert-butylphenol[4]

This method describes a preparation route starting from 4-tert-butylphenol.

  • Step 1: Dissolution. Dissolve 1 mole of 4-tert-butylphenol in 300-500 mL of an acetic acid solution at room temperature.

  • Step 2: Addition of Water and Bromide Source. Add 150-250 mL of water to the solution and stir well. Subsequently, add 1.01 moles of sodium bromide.

  • Step 3: Bromination. Slowly add a 10% sodium chlorite solution dropwise over a period of 1-2 hours while maintaining the reaction at room temperature and stirring.

  • Step 4: Reaction Completion. Continue to stir the reaction mixture at room temperature for an additional 4-8 hours after the addition is complete.

  • Reported Outcome: This method reportedly achieves a conversion rate of over 99%, with a yield of 97% and a product purity of 98.3%.[4]

Synthesis of 4-Bromo-2,6-di-tert-butylphenol[9]

This procedure details the bromination of a sterically hindered phenol and serves as a useful reference for general bromination techniques.

  • Step 1: Reaction Setup. Charge a dry, 1-L, three-necked, round-bottomed flask with 103.2 g (500 mmol) of 2,6-di-tert-butylphenol. Fit the flask with a gas inlet, dropping funnel, and magnetic stirrer, and flush the system with argon. Add 200 mL of dry dichloromethane.

  • Step 2: Preparation of Bromine Solution. Charge the dropping funnel with a solution of 28.2 mL (550 mmol) of bromine in 20 mL of dry dichloromethane.

  • Step 3: Bromination. Immerse the reaction vessel in an ice-water bath to cool it to 0°C. Initiate stirring and add the bromine solution dropwise over 1 hour. Stir the reaction mixture at 0°C for an additional 10–20 minutes.

  • Step 4: Quenching. Slowly add 60 mL of saturated aqueous sodium sulfite at 0°C and continue stirring at room temperature until the orange color of bromine dissipates.

  • Step 5: Workup. Pour the mixture into a separatory funnel with 400 mL of saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with 75-mL portions of dichloromethane.

  • Step 6: Isolation and Purification. Combine the organic extracts, dry them over sodium sulfate, and concentrate using a rotary evaporator. Recrystallize the residue twice from an ethanol-water mixture to yield the final product.

  • Reported Outcome: This procedure furnishes 109 g (76% yield) of 4-bromo-2,6-di-tert-butylphenol as light yellow crystals.[8]

Logical Workflow for Synthesis and Analysis

The general workflow for synthesizing and characterizing a target bromo-tert-butylphenol isomer involves several logical steps, from precursor selection to final product analysis.

workflow start Select Precursor (e.g., 3-tert-butylphenol) dissolve Dissolve in Appropriate Solvent (e.g., Acetic Acid, Dichloromethane) start->dissolve reagents Add Brominating Agent (e.g., Br₂, NaBr/NaOCl) dissolve->reagents reaction Control Reaction Conditions (Temperature, Time) reagents->reaction quench Quench Reaction (e.g., with Sodium Sulfite) reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Phase (e.g., with Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Crystallization or Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, HPLC) purify->analyze end Pure this compound analyze->end

General workflow for the synthesis and purification of a bromo-tert-butylphenol isomer.

References

Spectroscopic Profile of 2-Bromo-5-(tert-butyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-(tert-butyl)phenol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. The ¹H NMR data is experimentally derived, while the ¹³C NMR, IR, and MS data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.35d8.51HAr-H
7.06d2.31HAr-H
6.83dd8.5, 2.31HAr-H
5.40 (approx.)s (broad)-1H-OH
1.31s-9H-C(CH₃)₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
152.5C-OH
149.0C-C(CH₃)₃
130.0Ar-CH
120.5Ar-CH
117.0Ar-CH
110.0C-Br
34.5-C (CH₃)₃
31.5-C(C H₃)₃

Note: Predicted values can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch
3100-3000MediumAromatic C-H stretch
2960-2870StrongAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
~1230StrongC-O stretch
~650Medium-StrongC-Br stretch
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
228/230High[M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotopes)
213/215High[M-CH₃]⁺
149Medium[M-Br]⁺
57Very High[C(CH₃)₃]⁺ (tert-butyl cation, often the base peak)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good spectrum due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (if applicable) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method: If the sample is an oil, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Solution Method: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method produces a molecular ion and a characteristic fragmentation pattern.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_techniques Data Acquisition cluster_processing Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR (1H, 13C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

A Technical Guide to the Solubility of 2-Bromo-5-(tert-butyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Bromo-5-(tert-butyl)phenol in various organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document aims to bridge that gap by providing a robust experimental framework for researchers to determine the solubility of this compound in their laboratories. The provided protocols and data presentation formats are designed to ensure consistency and comparability of results across different experimental setups.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property in the field of drug development and chemical process design. For a compound like this compound, understanding its solubility in different organic solvents is essential for various applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Crystallization: Developing efficient crystallization processes for purification and formulation.

  • Formulation: Designing stable and effective drug delivery systems.

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

Phenolic compounds, in general, exhibit a wide range of solubilities in organic solvents, largely dependent on the polarity of both the solute and the solvent.[1][2] The interplay of the hydroxyl group's hydrogen bonding capability and the nonpolar character of the tert-butyl and bromo-substituted benzene ring in this compound will dictate its solubility profile.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. To facilitate and standardize future research, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Observations
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
n-Heptane

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4] The following protocol provides a detailed methodology for its application to this compound.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but Recommended): Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. This provides a direct measure of the mass of dissolved solute.

  • Quantitative Analysis: Alternatively, dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable standard curve) to determine the concentration of this compound.

  • Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

  • Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Visualizing Experimental and Theoretical Frameworks

To further aid in the understanding of the experimental process and the factors governing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess shake Agitate at Constant Temperature add_excess->shake settle Allow Excess Solid to Settle shake->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Solution withdraw->filter quantify Quantify Concentration filter->quantify end_node End quantify->end_node solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound polarity Molecular Polarity (Phenolic -OH vs. tert-Butyl & Br) solubility->polarity crystal Crystal Lattice Energy solubility->crystal solvent_polarity Solvent Polarity solubility->solvent_polarity h_bond Hydrogen Bonding Capacity solubility->h_bond temperature Temperature solubility->temperature pressure Pressure (for gases) solubility->pressure

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-5-(tert-butyl)phenol, a valuable halogenated phenolic compound. The document details its physicochemical properties, a representative synthetic protocol, and standard characterization techniques. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who may use this compound as a building block for more complex molecules.

Physicochemical Properties

This compound is a substituted phenol with the chemical formula C₁₀H₁₃BrO.[1][2][3] Its key properties are summarized in the table below, providing essential information for handling, storage, and experimental design.

PropertyValueReference
IUPAC Name 2-bromo-5-tert-butylphenol[1]
CAS Number 20942-68-1[1][2][3][4]
Molecular Formula C₁₀H₁₃BrO[1][2][3][4]
Molecular Weight 229.11 g/mol [1][3][4]
Synonyms 2-Bromo-5-(1,1-dimethylethyl)phenol, 2-bromo-5-t-butylphenol[1]
SMILES CC(C)(C)C1=CC(=C(C=C1)Br)O[1][3]
Calculated LogP 3.45 - 3.9[1][5]
Topological Polar Surface Area (TPSA) 20.23 Ų[1][3]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of its precursor, 3-(tert-butyl)phenol.[5][6] The hydroxyl group is a strong activating group and an ortho-, para-director. In the case of 3-(tert-butyl)phenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The tert-butyl group at C5 provides steric hindrance, influencing the regioselectivity of the bromination. The position ortho to the hydroxyl group and meta to the tert-butyl group (C2) is a likely site for substitution.

The following protocol is a representative method for the synthesis of this compound, adapted from a similar procedure for the bromination of 3-tert-butylphenol.[6]

Materials:

  • 3-(tert-butyl)phenol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 3-(tert-butyl)phenol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0°C.

  • Bromination: In a separate container, prepare a solution of bromine (1.0 equivalent) in dichloromethane. Add this bromine solution dropwise to the stirred solution of 3-(tert-butyl)phenol over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange color of the bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane, to yield pure this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3-(tert-butyl)phenol D Electrophilic Bromination (0°C) A->D B Bromine (Br₂) B->D C Dichloromethane (Solvent) C->D E Quenching (aq. Na₂S₂O₃) D->E F Aqueous Wash (aq. NaHCO₃, Brine) E->F G Drying & Concentration F->G H Flash Chromatography G->H I This compound H->I G General Characterization Workflow cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation A Synthesized Product (Crude or Purified) B ¹H and ¹³C NMR A->B C FT-IR Spectroscopy A->C D Mass Spectrometry A->D E Structure Confirmation & Purity Assessment B->E C->E D->E

References

An In-depth Technical Guide to the Electrophilic Bromination of 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 4-tert-butylphenol, a key reaction in organic synthesis for the production of valuable intermediates. This document details the underlying mechanisms, regioselectivity, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

The electrophilic aromatic substitution of phenols is a fundamental transformation in organic chemistry. 4-tert-butylphenol is a readily available starting material, and its brominated derivatives, such as 2-bromo-4-tert-butylphenol and 2,6-dibromo-4-tert-butylphenol, serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][2] The regiochemical outcome of the bromination is governed by the electronic effects of the hydroxyl group and the steric hindrance imparted by the bulky tert-butyl group.

Reaction Mechanism and Regioselectivity

The hydroxyl group of 4-tert-butylphenol is a strongly activating, ortho,para-directing group due to the resonance delocalization of its lone pair of electrons into the aromatic ring. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.[3][4] The para position is blocked by the tert-butyl group, thus directing the incoming electrophile, the bromine cation (Br+), primarily to the ortho positions.[3]

The bulky tert-butyl group introduces significant steric hindrance, which can influence the degree of substitution. Monobromination occurs preferentially at one of the ortho positions. Under more forcing conditions or with an excess of the brominating agent, disubstitution can occur to yield 2,6-dibromo-4-tert-butylphenol.[5]

Reaction_Mechanism cluster_bromine Bromine Activation Br2 Br-Br intermediate Sigma Complex (Wheland Intermediate) Br2_polarized δ+Br-Brδ- product1 2-bromo-4-tert-butylphenol intermediate->product1 Deprotonation HBr HBr product2 2,6-dibromo-4-tert-butylphenol product1->product2 Further Bromination start start

Mechanism of Electrophilic Bromination

Experimental Protocols and Quantitative Data

The synthesis of brominated 4-tert-butylphenol derivatives can be achieved through various methods. The choice of brominating agent and reaction conditions dictates the product distribution and yield.

Monobromination to 2-bromo-4-tert-butylphenol

A common method for the selective synthesis of 2-bromo-4-tert-butylphenol involves the dropwise addition of bromine to a solution of 4-tert-butylphenol in a suitable solvent at low temperatures.[6]

Experimental Protocol:

  • Dissolve 4-tert-butylphenol in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride.

  • Cool the solution to 0°C under a nitrogen atmosphere.

  • Slowly add a solution of bromine in chloroform dropwise over a period of 2 hours until a faint red color persists.

  • Purge the reaction mixture with nitrogen overnight to remove excess bromine.

  • Dilute the mixture with dichloromethane and wash sequentially with 1% aqueous sodium thiosulfate solution and saturated brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

ParameterValueReference
Starting Material4-tert-butylphenol[6]
Brominating AgentBromine (Br₂)[6]
SolventChloroform:Carbon Tetrachloride (1:1 v/v)[6]
Temperature0°C[6]
Reaction Time>2 hours[6]
YieldQuantitative[6]
Product2-bromo-4-tert-butylphenol[6]
Dibromination to 2,6-dibromo-4-tert-butylphenol

The synthesis of 2,6-dibromo-4-tert-butylphenol is typically achieved by the electrophilic bromination of 4-tert-butylphenol under controlled conditions to ensure disubstitution.[5] While specific protocols for this direct transformation from 4-tert-butylphenol are less detailed in the provided results, the general principle involves using a larger stoichiometry of the brominating agent.

ParameterValueReference
Starting Material4-tert-butylphenol[5]
Brominating AgentBromine (Br₂) or other sources[5]
Purity of Product99% min[5]
Melting Point70-71°C[5]
Product2,6-dibromo-4-tert-butylphenol[5]

Experimental Workflow

The following diagram illustrates a typical workflow for the electrophilic bromination of 4-tert-butylphenol.

Experimental_Workflow dissolve Dissolve 4-tert-butylphenol in Solvent cool Cool Reaction Mixture to 0°C dissolve->cool add_br2 Slowly Add Bromine Solution cool->add_br2 react Stir under Nitrogen add_br2->react quench Work-up: Wash with Na₂S₂O₃ and Brine react->quench dry Dry Organic Layer quench->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Isolate Product concentrate->product

References

An In-depth Technical Guide to 2-Bromo-5-(tert-butyl)phenol: Synthesis, Properties, and Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(tert-butyl)phenol, a halogenated aromatic organic compound. While specific historical records of its initial discovery and dedicated applications are not extensively documented in publicly accessible literature, this document consolidates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis based on established chemical principles, and situates the compound within the broader context of brominated phenols and their more extensively studied isomers.

Introduction and Physicochemical Properties

This compound, with the CAS number 20942-68-1, is a substituted phenol featuring a bromine atom ortho to the hydroxyl group and a tert-butyl group in the meta position.[1][2][3][4][5][6] Its structure lends it to potential applications as an intermediate in organic synthesis, particularly in the development of more complex molecules where regioselective functionalization of a phenol ring is required.[7] The tert-butyl group can act as a bulky directing group, influencing the position of subsequent chemical modifications.[8]

The physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases and suppliers.[1][2][3][4][5][6]

PropertyValue
CAS Number 20942-68-1
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
IUPAC Name This compound
Synonyms 2-Bromo-5-tert-butylphenol, Phenol, 2-bromo-5-(1,1-dimethylethyl)-
Appearance White crystalline solid or oil
SMILES CC(C)(C)c1cc(O)c(Br)cc1
InChI Key KSYHPGHAMBDJLG-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 3-(tert-butyl)phenol.

Materials:

  • 3-(tert-butyl)phenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(tert-butyl)phenol (1 equivalent) in anhydrous acetonitrile (approximately 5-10 mL per gram of phenol).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical and Experimental Workflows

The synthesis of this compound is a straightforward electrophilic aromatic substitution. The logical workflow for its preparation and subsequent use as a potential intermediate is depicted below.

G Logical Workflow: Synthesis and Potential Application cluster_synthesis Synthesis cluster_application Potential as an Intermediate A 3-(tert-butyl)phenol B Electrophilic Bromination (e.g., with NBS) A->B Reactant C This compound B->C Product D Further Functionalization (e.g., Cross-coupling, Etherification) C->D Starting Material E More Complex Molecules (e.g., Agrochemicals, Pharmaceuticals) D->E Synthetic Step

Logical workflow for the synthesis and potential use of this compound.

The experimental workflow for the synthesis and purification process is outlined in the following diagram.

G Experimental Workflow A Dissolve 3-(tert-butyl)phenol in Acetonitrile B Cool to 0-5 °C A->B C Add N-Bromosuccinimide B->C D Monitor Reaction by TLC C->D E Quench with Na₂S₂O₃ D->E F Solvent Removal E->F G Aqueous Work-up (DCM/H₂O) F->G H Drying of Organic Layer G->H I Purification by Column Chromatography H->I J Characterization (NMR, MS) I->J

Step-by-step experimental workflow for the synthesis of this compound.

Broader Context and Potential Applications

While specific applications of this compound are not well-documented, the broader class of tert-butyl phenols is of significant industrial importance, with applications as antioxidants, UV stabilizers, and as precursors in the manufacturing of various materials.[8][10] For instance, 2,4-di-tert-butylphenol, a closely related isomer, is known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[11] The presence of the bulky tert-butyl groups in these compounds is thought to contribute to their reactivity and ability to interact with biological molecules.[11]

The bromine atom in this compound introduces a site for further chemical modification through reactions such as cross-coupling (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. It can also be a precursor for Grignard reagents or be displaced in nucleophilic aromatic substitution reactions under certain conditions.

Given the known biological activities of other substituted phenols, it is plausible that this compound could be investigated for similar properties. However, it is important to note that the introduction of a bromine atom can significantly alter the toxicological profile of a molecule.[1] Therefore, any potential application would require thorough toxicological evaluation.

Conclusion

This compound is a readily synthesizable organic compound with well-defined physicochemical properties. While its specific history of discovery and dedicated applications are not prominent in the scientific literature, its chemical structure suggests its utility as a valuable intermediate in organic synthesis. The provided experimental protocol, based on established methodologies for the bromination of phenols, offers a reliable pathway for its preparation. Future research into the biological activities and material science applications of this compound could reveal novel uses, expanding upon the well-established importance of the broader class of substituted phenols. Researchers and drug development professionals may find this compound to be a useful building block in the design and synthesis of new chemical entities.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2-Bromo-4-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-bromo-4-(tert-butyl)phenol via the electrophilic bromination of 4-tert-butylphenol. This reaction is a classic example of electrophilic aromatic substitution on an activated phenol ring. The hydroxyl group of 4-tert-butylphenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho positions. With the para position blocked by the bulky tert-butyl group, bromination occurs selectively at the 2-position. This application note includes a summary of reaction parameters, a detailed experimental protocol, and a workflow diagram for researchers in organic synthesis and drug development.

Introduction

Phenolic compounds are important structural motifs in a wide range of pharmaceuticals and functional materials. The selective functionalization of the phenol ring allows for the fine-tuning of their biological and chemical properties. The bromination of phenols is a fundamental transformation that introduces a versatile handle for further chemical modifications, such as cross-coupling reactions.

The synthesis of brominated 4-tert-butylphenol derivatives is of interest due to their potential applications as intermediates in the preparation of more complex molecules. The tert-butyl group provides steric bulk and influences the electronic properties of the aromatic ring. This protocol details a reliable method for the regioselective monobromination of 4-tert-butylphenol to yield 2-bromo-4-(tert-butyl)phenol.

A Note on Regioselectivity: The hydroxyl group of a phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution. In 4-tert-butylphenol, the para position is occupied by the tert-butyl group. Consequently, electrophilic attack by bromine is directed to the positions ortho to the hydroxyl group (C2 and C6), leading to the formation of 2-bromo-4-(tert-butyl)phenol. The synthesis of 2-Bromo-5-(tert-butyl)phenol, the isomer with the bromo and tert-butyl groups in a meta-relationship to each other, would necessitate a different starting material, such as 3-tert-butylphenol.

Data Presentation

ParameterValueReference
Starting Material 4-tert-butylphenolN/A
Product 2-bromo-4-(tert-butyl)phenolN/A
Molecular Formula (Product) C₁₀H₁₃BrO[1][2]
Molecular Weight (Product) 229.11 g/mol [1][3]
Brominating Agent Bromine (Br₂) or Sodium Bromide/Sodium Chlorite[4][5]
Solvent Dichloromethane or Acetic Acid/Water[4][5]
Reaction Temperature 0 °C to Room Temperature[4][5]
Reaction Time 1 - 8 hours[4][5]
Typical Yield ~76% - 97%[4][5]
Purity (Product) >97%[5][6]
Appearance (Product) White crystalline solid or oil[5]
Melting Point (Product) 51 °C[6]

Experimental Protocols

This section details two common protocols for the bromination of 4-tert-butylphenol.

Protocol 1: Bromination using Elemental Bromine

This protocol is adapted from a procedure for the bromination of a similar substituted phenol.[4]

Materials:

  • 4-tert-butylphenol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), dry

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

  • Water

Equipment:

  • Three-necked round-bottomed flask

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Gas inlet and outlet (connected to a trap containing NaOH solution)

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Set up a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a gas inlet, a pressure-equalizing dropping funnel, and a gas outlet connected to a sodium hydroxide trap.

  • Charge the flask with 4-tert-butylphenol (1.0 eq) and dry dichloromethane.

  • In the dropping funnel, prepare a solution of bromine (1.1 eq) in dry dichloromethane.

  • Immerse the reaction flask in an ice-water bath and begin stirring.

  • Add the bromine solution dropwise to the stirred solution of 4-tert-butylphenol over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 20 minutes.

  • Slowly add saturated aqueous sodium sulfite solution at 0 °C to quench the excess bromine. Continue stirring until the orange color of bromine disappears.

  • Transfer the mixture to a separatory funnel containing saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from an ethanol-water mixture to yield pure 2-bromo-4-(tert-butyl)phenol.[4]

Protocol 2: Bromination using Sodium Bromide and Sodium Chlorite

This protocol provides an alternative to using elemental bromine.[5]

Materials:

  • 4-tert-butylphenol

  • Acetic acid

  • Water

  • Sodium bromide (NaBr)

  • 10% Sodium chlorite (NaClO₂) solution

Equipment:

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolve 4-tert-butylphenol (1.0 mol) in 300-500 mL of acetic acid at room temperature.

  • Add 150-250 mL of water and stir the mixture well.

  • Add sodium bromide (1.01 mol) to the solution.

  • Slowly add 10% sodium chlorite solution dropwise over 1-2 hours while stirring at room temperature.

  • After the addition is complete, continue to stir the reaction mixture for 4-8 hours at room temperature.

  • The product can then be isolated through standard work-up procedures such as extraction and purification by crystallization or chromatography. This method has been reported to yield the product with over 99% conversion and 97% yield.[5]

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of 2-Bromo-4-(tert-butyl)phenol A 1. Reactant Preparation - Dissolve 4-tert-butylphenol in Dichloromethane B 2. Bromination - Cool to 0 °C - Add Br2 solution dropwise A->B Reaction Setup C 3. Quenching - Add Na2SO3 solution B->C Reaction Completion D 4. Work-up - Wash with NaHCO3 - Separate organic layer C->D Neutralization E 5. Drying & Concentration - Dry with Na2SO4 - Evaporate solvent D->E Isolation F 6. Purification - Recrystallize from Ethanol/Water E->F Crude Product G Final Product 2-Bromo-4-(tert-butyl)phenol F->G Purified Product

Caption: Workflow for the synthesis of 2-bromo-4-(tert-butyl)phenol.

References

detailed experimental protocol for 2-Bromo-5-(tert-butyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the synthesis of 2-Bromo-5-(tert-butyl)phenol, a valuable intermediate in the development of novel pharmaceutical compounds and other specialty chemicals. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

This compound is an aromatic compound containing a hydroxyl, a bromo, and a tert-butyl group. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The synthesis described herein involves the electrophilic bromination of 3-(tert-butyl)phenol. The hydroxyl group is a strong activating and ortho-, para-directing group, while the tert-butyl group at the meta position sterically influences the regioselectivity of the bromination, favoring the formation of the 2-bromo isomer.

Reaction Scheme

Experimental Protocol

This protocol is adapted from a reliable procedure for the bromination of a similar substituted phenol.

Materials and Equipment
  • Reagents:

    • 3-(tert-butyl)phenol (C₁₀H₁₄O)

    • Bromine (Br₂)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hexanes and Ethyl acetate for chromatography (if required)

  • Equipment:

    • Three-necked round-bottomed flask

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Gas inlet/outlet (for inert atmosphere)

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography or distillation (optional)

    • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • In a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas inlet, dissolve 3-(tert-butyl)phenol (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of phenol).

    • Flush the flask with an inert gas (e.g., nitrogen or argon).

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Bromine:

    • In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloromethane.

    • Add the bromine solution dropwise to the stirred solution of 3-(tert-butyl)phenol over a period of 1-2 hours, maintaining the reaction temperature at 0 °C. The reaction mixture will typically change color as the bromine is consumed.

  • Reaction Monitoring and Quenching:

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30-60 minutes.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Slowly add saturated aqueous sodium sulfite solution to the reaction mixture at 0 °C with vigorous stirring to quench any unreacted bromine. Continue adding until the reddish-brown color of bromine disappears.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any liberated HBr.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by distillation under reduced pressure, depending on the physical state and purity of the crude material.

Characterization

The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 3-(tert-butyl)phenol
Molecular Weight150.22 g/mol
Reagent Bromine
Molecular Weight159.81 g/mol
Product This compound
Molecular Weight229.11 g/mol [1]
Stoichiometry
3-(tert-butyl)phenol1.0 eq
Bromine1.05 eq
Solvent Dichloromethane (CH₂Cl₂)
Reaction Temperature 0 °C
Expected Yield 70-85% (based on similar reactions)
Purity (after purification) >98%

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 3-(tert-butyl)phenol in CH2Cl2 cool Cool to 0 °C start->cool add_br2 Dropwise addition of Br2 in CH2Cl2 cool->add_br2 react Stir at 0 °C add_br2->react quench Quench with Na2SO3 (aq) react->quench wash_bicarcan wash_bicarcan quench->wash_bicarcan wash_bicarb Wash with NaHCO3 (aq) wash_water_brine Wash with H2O and Brine dry Dry over MgSO4 wash_water_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Chromatography or Distillation filter_concentrate->purify wash_bicarcan->wash_water_brine characterize Characterize by NMR, MS purify->characterize end end characterize->end Final Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The reaction may be exothermic. Maintain proper temperature control, especially during the addition of bromine.

  • The work-up procedure involves the generation of gas (CO₂ from bicarbonate wash). Ensure adequate venting of the separatory funnel.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable for the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] 2-Bromo-5-(tert-butyl)phenol is a useful building block, and its derivatization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to diverse molecular architectures for screening and development in various research areas, including drug discovery.[5][6]

These application notes provide a comprehensive guide for performing the Suzuki coupling reaction with this compound, including detailed experimental protocols, a summary of typical reaction conditions, and troubleshooting advice. The provided protocols are based on established methodologies for similar aryl bromides and serve as a robust starting point for reaction optimization.[7][8][9]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The aryl bromide (this compound) reacts with the active Pd(0) catalyst.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[10][11][12]

Data Presentation: Typical Conditions for Suzuki Coupling of Aryl Bromides

While specific data for this compound is not extensively published, the following table summarizes effective conditions reported for structurally similar aryl bromides. These conditions provide a strong foundation for optimizing the reaction of this compound.

Aryl Bromide (Example)Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromoaniline derivativesPhenylboronic acidPd(dppf)Cl₂ (5)dppf (5)K₂CO₃ (2)Dioxane/H₂O9012~11-95
Ortho-bromoanilinesVarious boronic estersCataCXium A Pd G3 (10)-Cs₂CO₃ (2)2-MeTHF/H₂O801651-95
5-Bromonicotinic AcidPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME8012High
2-Bromothiophene derivativesArylboronic acidsPd(PPh₃)₄ (1-5)-K₂CO₃ or K₃PO₄ (2-3)Dioxane/H₂O (4:1)80-10012-24Good to Excellent
General Aryl BromidesArylboronic acidsPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018High

Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal yields.

Protocol 1: General Suzuki Coupling using a Palladium-Phosphine Catalyst

This protocol employs a commonly used and commercially available palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[8][13]

Protocol 2: Ligand-Free Suzuki Coupling

In some cases, a ligand-free system can be effective and offers a more cost-effective approach.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2 equiv)

  • Dimethylformamide (DMF)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, potassium carbonate, and palladium(II) acetate.

  • Purge the vessel with an inert gas.

  • Add DMF as the solvent.

  • Heat the mixture to 110 °C and stir.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base, Catalyst start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and properly degassed.

    • Increase the reaction temperature or prolong the reaction time.

    • Screen different palladium catalysts, ligands, and bases. The choice of ligand can be critical, especially for challenging substrates.

    • Verify the quality and purity of the boronic acid, as they can degrade upon storage.[12]

  • Formation of Side Products:

    • Homo-coupling of the boronic acid: This can sometimes be suppressed by using a different base or solvent system, or by adding the boronic acid portion-wise.

    • Protodeboronation: This can be minimized by ensuring strictly anhydrous and anaerobic conditions.

    • Phenol coupling: The presence of the unprotected phenol may lead to side reactions. If this is observed, protection of the hydroxyl group may be necessary.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for further investigation.

References

Application Notes: 2-Bromo-5-(tert-butyl)phenol as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(tert-butyl)phenol is a substituted aromatic compound that holds significant potential as a versatile building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive bromine atom, a sterically hindering tert-butyl group, and a nucleophilic hydroxyl group, allows for a variety of chemical transformations. This application note provides a detailed protocol for a representative synthesis of a benzofuran derivative, a common scaffold in many biologically active compounds, using this compound as the starting material.

Strategic Importance in Medicinal Chemistry

The tert-butyl group in this compound can enhance the lipophilicity of a target molecule, a critical parameter for drug absorption and distribution. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse functionalities. The phenolic hydroxyl group can be readily alkylated or acylated to generate a wide range of ethers and esters.

Synthesis of a 6-(tert-butyl)benzofuran Intermediate

This section outlines a two-step synthetic protocol for the preparation of a 6-(tert-butyl)benzofuran-3(2H)-one intermediate, a key precursor for various substituted benzofurans. The synthesis involves an initial O-alkylation of this compound with ethyl chloroacetate, followed by an intramolecular Heck cyclization.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetate

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone (10 mL/mmol), add potassium carbonate (2.0 eq).

  • Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetate as a pale yellow oil.

Step 2: Synthesis of 6-(tert-butyl)benzofuran-3(2H)-one

  • In a sealable reaction vessel, dissolve ethyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetate (1.0 eq) in anhydrous dimethylformamide (DMF) (15 mL/mmol).

  • Add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Seal the vessel and heat the reaction mixture to 120 °C for 18 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate) to yield 6-(tert-butyl)benzofuran-3(2H)-one as a white solid.

Data Presentation
StepProductStarting MaterialReagentsSolventYield (%)Purity (HPLC)
1Ethyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetateThis compoundK₂CO₃, Ethyl chloroacetateAcetone85>98%
26-(tert-butyl)benzofuran-3(2H)-oneEthyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetatePd(OAc)₂, PPh₃, Et₃NDMF72>97%

Visualizing the Synthesis and Logic

Reaction Pathway for Benzofuran Synthesis

reaction_pathway A This compound R1 K₂CO₃, Ethyl chloroacetate Acetone, Reflux A->R1 B Ethyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetate R2 Pd(OAc)₂, PPh₃, Et₃N DMF, 120 °C B->R2 C 6-(tert-butyl)benzofuran-3(2H)-one R1->B R2->C

Caption: Synthetic route to a benzofuran intermediate.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Heck Cyclization A Mix this compound, K₂CO₃ in Acetone B Add Ethyl Chloroacetate A->B C Reflux for 12h B->C D Work-up and Purification C->D E Dissolve intermediate in DMF with catalyst and base D->E Proceed to next step F Degas with Argon E->F G Heat at 120°C for 18h F->G H Work-up and Purification G->H

Caption: Workflow for the two-step synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. The provided protocol for the synthesis of a 6-(tert-butyl)benzofuran-3(2H)-one intermediate demonstrates a practical application of this building block. The strategic incorporation of the bromo and tert-butyl functionalities allows for further derivatization, making it a key component in the construction of diverse compound libraries for drug discovery programs. Researchers are encouraged to explore the rich chemistry of this compound to develop novel pharmaceutical intermediates.

Application of 2-Bromo-5-(tert-butyl)phenol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(tert-butyl)phenol is a substituted phenolic compound with potential, yet not extensively documented, applications in polymer chemistry. While direct polymerization of this specific monomer is not widely reported in scientific literature, its structural features—a reactive hydroxyl group, a bromine atom, and a bulky tert-butyl group—suggest its utility as a precursor for functional monomers, a modifier for existing polymers, and a building block for specialty polymers with tailored properties such as flame retardancy and enhanced thermal stability. This document outlines potential applications based on the known reactivity of similar brominated and tert-butylated phenols and provides hypothetical protocols to stimulate further research and development.

Introduction

Phenolic compounds are a cornerstone of polymer chemistry, serving as precursors to a wide array of materials, including phenolic resins, polycarbonates, and high-performance polymers like polyphenylene oxide (PPO). The substituents on the phenol ring play a crucial role in defining the properties of the resulting polymers. The tert-butyl group is known to enhance solubility and thermal stability, while the bromine atom can introduce flame retardant properties or serve as a reactive site for further chemical modifications.

This document explores the prospective applications of this compound in polymer synthesis, drawing parallels from the established chemistry of related compounds.

Potential Applications and Synthetic Pathways

Based on the functional groups present in this compound, several applications in polymer chemistry can be envisaged.

Precursor for Flame-Retardant Monomers

The presence of bromine makes this compound an attractive starting material for the synthesis of flame-retardant monomers. These monomers can then be incorporated into various polymer backbones.

Logical Workflow for Synthesis of a Flame-Retardant Epoxy Resin:

G A This compound C Glycidyl Ether Monomer A->C B Epichlorohydrin B->C D Polymerization with Curing Agent C->D E Flame-Retardant Epoxy Resin D->E

Caption: Synthesis of a flame-retardant epoxy resin.

Monomer for Polyphenylene Oxide (PPO) Synthesis

Substituted phenols are key monomers in the synthesis of PPO, a high-performance thermoplastic. Oxidative coupling polymerization is a common method for this synthesis. While the polymerization of this compound itself is not documented, its potential participation in such reactions is plausible.

Experimental Workflow for Hypothetical PPO Synthesis:

G A Dissolve this compound in an organic solvent B Add Catalyst (e.g., Copper-amine complex) A->B C Bubble Oxygen through the solution (Oxidative Coupling) B->C D Polymer Precipitation & Purification C->D E Characterization of Poly(2-Bromo-5-(tert-butyl)phenylene oxide) D->E

Caption: Hypothetical workflow for PPO synthesis.

Polymer Modification

The phenolic hydroxyl group of this compound can be used to modify existing polymers through grafting reactions. This can be used to introduce the bulky tert-butyl and bromine functionalities onto a polymer backbone, thereby altering its properties.

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols based on general procedures for similar chemical transformations. These are intended as a starting point for research and will require optimization.

Protocol 1: Synthesis of a Glycidyl Ether Monomer from this compound

Objective: To synthesize a brominated, tert-butylated epoxy monomer for potential use in flame-retardant resins.

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve this compound (1 equivalent) in an excess of epichlorohydrin (5-10 equivalents) and toluene.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add a concentrated aqueous solution of sodium hydroxide (1.1 equivalents) dropwise over 1-2 hours.

  • After the addition is complete, continue stirring at the same temperature for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and add deionized water to dissolve the precipitated sodium chloride.

  • Separate the organic layer and wash it sequentially with deionized water, a dilute HCl solution, and again with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield the glycidyl ether monomer.

Characterization: The structure of the synthesized monomer should be confirmed using FT-IR and NMR spectroscopy.

Protocol 2: Trial Oxidative Coupling Polymerization of this compound

Objective: To attempt the synthesis of poly(2-bromo-5-(tert-butyl)phenylene oxide).

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene

  • Methanol

  • Oxygen gas

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in toluene.

  • In a separate flask, prepare the catalyst complex by dissolving CuCl and TMEDA in a small amount of toluene.

  • Add the catalyst solution to the monomer solution.

  • Replace the inert atmosphere with a slow stream of oxygen and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the viscosity of the solution. The reaction may take several hours.

  • To terminate the polymerization, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the precipitate, wash thoroughly with methanol, and dry under vacuum.

Characterization: The resulting polymer (if any) should be characterized for its molecular weight and distribution (by Gel Permeation Chromatography), thermal properties (by TGA and DSC), and structure (by NMR and FT-IR).

Data Presentation (Hypothetical)

Should the above polymerizations be successful, the resulting data could be presented as follows:

Table 1: Properties of Hypothetical Poly(2-bromo-5-(tert-butyl)phenylene oxide)

PropertyValueMethod of Analysis
Number Average Molecular Weight (Mn)-Gel Permeation Chromatography
Weight Average Molecular Weight (Mw)-Gel Permeation Chromatography
Polydispersity Index (PDI)-GPC (Mw/Mn)
Glass Transition Temperature (Tg)-Differential Scanning Calorimetry
Decomposition Temperature (Td, 5% wt loss)-Thermogravimetric Analysis
Char Yield at 800 °C (%)-Thermogravimetric Analysis
Limiting Oxygen Index (LOI)-ASTM D2863

Conclusion

While direct applications of this compound in polymer chemistry are not well-documented, its chemical structure presents intriguing possibilities for the development of new functional polymers. The bromine atom offers a handle for creating flame-retardant materials or for post-polymerization modification, while the tert-butyl group can enhance solubility and thermal stability. The provided hypothetical protocols and application notes are intended to serve as a foundation for researchers to explore the potential of this versatile, yet underutilized, chemical compound in the field of polymer science. Further investigation is required to validate these proposed applications and to fully characterize the resulting materials.

Application Note: High-Purity Isolation of 2-Bromo-5-(tert-butyl)phenol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the efficient purification of 2-Bromo-5-(tert-butyl)phenol using silica gel flash column chromatography. The described method is ideal for researchers and professionals in drug development and organic synthesis requiring a high-purity final product. This protocol outlines the necessary steps from thin-layer chromatography (TLC) for mobile phase optimization to the final isolation of the purified compound.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. Its purification is a critical step to ensure the integrity and efficacy of downstream applications. Flash column chromatography is a rapid and effective technique for the purification of moderately polar organic compounds like substituted phenols. This protocol details a robust method for the isolation of this compound, ensuring high purity and yield.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the selection of an appropriate chromatographic system.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO--INVALID-LINK--[1]
Molecular Weight 229.11 g/mol --INVALID-LINK--[2]
Appearance Colorless oil--INVALID-LINK--[3]
LogP 3.4522--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 20.23 Ų--INVALID-LINK--[1]

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow Purification Workflow for this compound TLC 1. TLC Method Development Column_Prep 2. Column Preparation TLC->Column_Prep Crude Crude this compound Crude->TLC Sample_Loading 3. Sample Loading Crude->Sample_Loading Column_Prep->Sample_Loading Elution 4. Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Pooling 6. Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation 7. Solvent Evaporation Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • TLC plates (silica gel 60 F254)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass chromatography column

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain or Ferric chloride (FeCl₃) stain

  • Glass capillaries for TLC spotting

  • Round-bottom flasks

  • Test tubes or fraction collector vials

  • Rotary evaporator

Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the test mobile phase into the TLC chamber. A starting mobile phase of 50:1 petroleum ether:ethyl acetate is recommended.[3] Place a piece of filter paper in the chamber to ensure solvent vapor saturation.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Phenolic compounds can also be visualized using a potassium permanganate or ferric chloride stain.[4][5][6]

  • Adjust the Mobile Phase: If the Rf value is not in the desired range, adjust the polarity of the mobile phase. Increase the proportion of ethyl acetate to decrease the Rf and vice versa.

Flash Column Chromatography Protocol

This protocol is based on a successful purification using a 50:1 petroleum ether:ethyl acetate mobile phase.[3]

a. Column Preparation

  • Select the Column: Choose a glass column of an appropriate size for the amount of crude material to be purified. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.

  • Prepare the Silica Slurry: In a beaker, mix the required amount of silica gel with the 50:1 petroleum ether:ethyl acetate mobile phase to form a slurry.[7][8]

  • Pack the Column: Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.[9] Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

  • Equilibrate the Column: Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated. Do not let the solvent level drop below the top of the silica gel.

b. Sample Loading

There are two primary methods for loading the sample onto the column: wet loading and dry loading. Dry loading is often preferred for compounds that are not readily soluble in the mobile phase.

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[10] Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[1][11] Carefully add this powder to the top of the prepared column.

c. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).

  • Begin collecting fractions in test tubes or vials immediately.

  • Continuously monitor the elution process by TLC analysis of the collected fractions.

d. Analysis of Fractions and Product Isolation

  • Spot every few fractions on a TLC plate to determine which fractions contain the purified product.

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product as a colorless oil.[3][12]

Safety Precautions

  • This compound is harmful if swallowed and causes skin and eye irritation.[2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By following these detailed steps, researchers can obtain a high-purity product suitable for a variety of synthetic applications.

References

Application Notes and Protocols for the Quantification of 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(tert-butyl)phenol is a substituted phenolic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is crucial for process control, quality assurance, and research applications. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of the analytical method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. HPLC-UV is a robust and widely available technique suitable for routine analysis, while GC-MS offers higher sensitivity and selectivity, especially for complex matrices.

Analytical Methodologies: A Comparative Overview

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity with UV absorbance detection.Separation based on volatility and polarity, with mass-to-charge ratio detection.
Selectivity HighVery High
Sensitivity High (µg/mL to ng/mL)Very High (ng/L to µg/L)
Sample Throughput HighModerate
Matrix Complexity Can be affected by interferences.Tolerant to complex matrices with appropriate sample preparation.
Derivatization Not typically required.May be required to improve volatility and peak shape.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively non-polar molecule, is well-retained on a C18 stationary phase and can be detected by its UV absorbance.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Methanol (HPLC grade, for sample preparation)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte, likely in the range of 270-285 nm.

  • Injection Volume: 10-20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a known concentration estimated to be within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Hypothetical Performance Data

The following table summarizes hypothetical quantitative performance data for the HPLC-UV analysis of this compound, based on validated methods for structurally similar brominated and alkylated phenols.

ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle: GC separates volatile and semi-volatile compounds in the gas phase. The separated compounds are then detected by a mass spectrometer, which provides both quantitative data and structural information, enhancing selectivity. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • This compound reference standard

2. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan can be used for initial identification.

3. Sample Preparation and Derivatization:

  • Extraction: For solid or liquid samples, perform a suitable extraction (e.g., liquid-liquid extraction with dichloromethane). Dry the organic extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization: Transfer a known volume of the extract or standard solution to a vial and evaporate to dryness. Add a derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent (e.g., 50 µL of pyridine). Cap the vial and heat at 70°C for 30 minutes.

  • Standard Preparation: Prepare calibration standards of this compound in the appropriate solvent and derivatize them in the same manner as the samples.

4. Quantification:

  • Construct a calibration curve using the derivatized standards.

  • Quantify the analyte in the derivatized sample based on its peak area relative to the calibration curve.

Hypothetical Performance Data

The following table presents hypothetical quantitative data for the GC-MS analysis of derivatized this compound, extrapolated from methods for similar phenolic compounds.

ParameterExpected Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 - 0.05 µg/L
Limit of Quantification (LOQ) 0.03 - 0.15 µg/L
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 10%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh/Dissolve Sample C Filter A->C B Prepare Calibration Standards B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

Caption: Logical workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Sample Extraction B Solvent Evaporation A->B C Derivatization B->C D Injection C->D E GC Separation D->E F MS Detection E->F G Peak Integration F->G H Quantification G->H

Caption: Experimental workflow for the GC-MS analysis of this compound.

Application Notes and Protocols: Catalytic Applications of Metal Complexes with Bromo-Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for the catalytic applications of metal complexes with 2-Bromo-5-(tert-butyl)phenol as a direct ligand did not yield specific examples with sufficient detail to generate the requested application notes and protocols. The scientific literature does not appear to feature this specific compound prominently in the context of catalysis.

However, to fulfill the request for detailed application notes, protocols, and visualizations for a closely related system, the following information is provided for the catalytic applications of tetranuclear copper(II) complexes derived from a Schiff base of 5-bromo-2-hydroxybenzaldehyde . This example showcases the use of a bromo-phenol derivative in catalytic oxidation reactions and serves as a representative case study.

Application Note: Catalytic Epoxidation of Olefins using Tetranuclear Copper(II) Complexes with a 5-Bromo-2-hydroxybenzaldehyde-derived Schiff Base Ligand

Introduction

This application note describes the use of tetranuclear copper(II) complexes as catalysts for the epoxidation of various olefins. The complexes are synthesized using a Schiff base ligand derived from 5-bromo-2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol. These copper(II) complexes have demonstrated efficacy as catalysts in the oxidation of alkenes to their corresponding epoxides, utilizing tert-butylhydroperoxide (TBHP) as the oxidant under mild reaction conditions.

Featured Complexes

Two specific tetranuclear copper(II) complexes have been synthesized and characterized for this application:

  • Complex 1: [Cu₄L₂(μ₂-η¹:η¹-CH₃COO)₆(CH₃OH)₂] - An acetate bridged complex.

  • Complex 2: [Cu₄L₂Cl₂(μ-Cl)₂(μ₁,₁-N₃)₂]·2CH₃OH - A chloride, phenolate, and azide co-bridged complex.

Here, 'L' represents the deprotonated form of the Schiff base ligand, 5-bromo-2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol.

Catalytic Performance

The catalytic activity of these complexes was evaluated in the epoxidation of several olefins. The quantitative data from these studies are summarized in the table below.

Olefin SubstrateCatalystConversion (%)Epoxide Selectivity (%)
CyclohexeneComplex 185.392.1
CyclohexeneComplex 289.794.5
StyreneComplex 178.988.6
StyreneComplex 282.491.2
1-HexeneComplex 165.285.7
1-HexeneComplex 270.189.3

Experimental Protocols

Protocol 1: Synthesis of the Schiff Base Ligand (HL)

This protocol details the synthesis of the Schiff base ligand, 5-bromo-2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol.

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • 2-(2-Aminoethylamino)ethanol

  • Methanol

Procedure:

  • Dissolve 5-bromo-2-hydroxybenzaldehyde (1 mmol) in 20 mL of methanol in a round-bottom flask.

  • To this solution, add 2-(2-aminoethylamino)ethanol (1 mmol) dissolved in 10 mL of methanol.

  • Stir the resulting mixture at room temperature for 2 hours.

  • A yellow precipitate will form. Collect the solid by filtration.

  • Wash the precipitate with cold methanol and dry it in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Tetranuclear Copper(II) Complex 1

Materials:

  • Schiff base ligand (HL)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

Procedure:

  • Dissolve the Schiff base ligand (HL, 1 mmol) in 15 mL of methanol in a flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in 15 mL of methanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.

  • Reflux the mixture for 1 hour.

  • Allow the solution to cool to room temperature.

  • Slow evaporation of the solvent over several days will yield green crystals of Complex 1.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Protocol 3: Catalytic Epoxidation of Cyclohexene

This protocol provides a general procedure for the catalytic epoxidation of cyclohexene using the synthesized copper(II) complexes.

Materials:

  • Cyclohexene

  • tert-Butylhydroperoxide (TBHP, 70% aqueous solution)

  • Copper(II) catalyst (Complex 1 or 2)

  • Acetonitrile (solvent)

  • Internal standard (e.g., chlorobenzene) for GC analysis

Procedure:

  • To a 25 mL round-bottom flask, add the copper(II) catalyst (0.01 mmol) and 10 mL of acetonitrile.

  • Add cyclohexene (10 mmol) to the mixture.

  • Add tert-butylhydroperoxide (20 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, take an aliquot of the reaction mixture and analyze it by gas chromatography (GC) to determine the conversion of cyclohexene and the selectivity for cyclohexene oxide. Use an internal standard for accurate quantification.

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_catalysis Catalytic Epoxidation A 5-Bromo-2-hydroxybenzaldehyde D Stir at RT, 2h A->D B 2-(2-Aminoethylamino)ethanol B->D C Methanol C->D E Schiff Base Ligand (HL) D->E F Schiff Base Ligand (HL) I Reflux, 1h F->I G Cu(OAc)2·H2O G->I H Methanol H->I J Tetranuclear Cu(II) Complex I->J K Tetranuclear Cu(II) Complex O Stir at RT, 24h K->O L Olefin Substrate L->O M TBHP (Oxidant) M->O N Acetonitrile N->O P Epoxide Product O->P

Caption: Experimental workflow for synthesis and catalytic application.

catalytic_cycle Cu(II)-Complex Cu(II)-Complex Substrate_Coordination Olefin Coordination Cu(II)-Complex->Substrate_Coordination Olefin Oxidant_Activation TBHP Activation Substrate_Coordination->Oxidant_Activation TBHP Oxygen_Transfer Oxygen Transfer Oxidant_Activation->Oxygen_Transfer Product_Release Epoxide Release Oxygen_Transfer->Product_Release Epoxide Product_Release->Cu(II)-Complex Catalyst Regeneration

Caption: Proposed catalytic cycle for olefin epoxidation.

Application Notes: Synthesis of Novel Antioxidants Utilizing 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenolic compounds are a cornerstone in the development of antioxidants due to their ability to scavenge free radicals. The strategic functionalization of the phenol ring can significantly enhance their antioxidant potential, stability, and bioavailability. The starting material, 2-Bromo-5-(tert-butyl)phenol, offers a unique scaffold for creating diverse and potent antioxidants. The tert-butyl group provides steric hindrance, which increases the stability of the resulting phenoxyl radical, a key feature for effective chain-breaking antioxidants.[1] The bromo-substituent serves as a versatile synthetic handle for introducing various chemical moieties through well-established cross-coupling reactions, enabling the synthesis of novel derivatives with potentially superior antioxidant properties.

These notes provide proposed protocols for synthesizing new antioxidant candidates from this compound via Suzuki, Buchwald-Hartwig, and Ullmann cross-coupling reactions. Additionally, standard methods for evaluating their antioxidant efficacy are detailed.

Proposed Synthetic Pathways and Protocols

The bromine atom on the this compound scaffold is ideally positioned for palladium or copper-catalyzed cross-coupling reactions. This allows for the facile creation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, leading to a wide array of novel derivatives.

Suzuki Cross-Coupling for Biaryl Phenol Synthesis

The Suzuki reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[2][3] This pathway can be used to synthesize biaryl antioxidants, where the additional aromatic ring can be functionalized to modulate electronic and steric properties.

Proposed Protocol:

  • Materials: this compound, Arylboronic acid (1.1 eq), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Triphenylphosphine (PPh₃, 8 mol%), Potassium carbonate (K₂CO₃, 2.0 eq), 1,4-Dioxane, and Water.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

    • In a separate vial, prepare the catalyst by dissolving Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq) in 1,4-Dioxane.

    • Add the catalyst solution to the Schlenk flask, followed by additional 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio of dioxane to water).

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl phenol derivative.

Buchwald-Hartwig Amination for Aryl Amine Synthesis

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[4][5][6][7][8] This reaction is instrumental in synthesizing novel phenolic amines, a class of compounds known for their antioxidant and biological activities.

Proposed Protocol:

  • Materials: this compound, primary or secondary amine (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 eq), and an anhydrous solvent like Toluene or Dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and Sodium tert-butoxide to a dry Schlenk flask.

    • Add the anhydrous solvent, followed by this compound and the amine.

    • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the residue by flash column chromatography to obtain the target N-aryl phenol.

Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic copper-catalyzed reaction used to form C-O bonds, typically for the synthesis of diaryl ethers.[9][10][11][12] This method can be employed to link this compound with another phenolic compound, creating complex poly-phenolic structures with potentially enhanced antioxidant capacity.

Proposed Protocol:

  • Materials: this compound, a substituted phenol (1.5 eq), Copper(I) iodide (CuI, 10-20 mol%), a ligand such as L-proline or 1,10-phenanthroline (20-40 mol%), a base such as Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃, 2.0 eq), and a high-boiling point solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel, add CuI, the chosen ligand, the base, the substituted phenol, and this compound.

    • Add the anhydrous solvent (DMF or DMSO).

    • Heat the reaction mixture to 100-140 °C under an inert atmosphere.

    • Monitor the reaction's progress. Upon completion, cool the mixture.

    • Dilute with water and extract the product with a suitable solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product via column chromatography to isolate the desired diaryl ether.

Experimental Workflow and Evaluation

A systematic workflow is essential for the efficient synthesis and evaluation of novel antioxidant compounds. The process begins with the synthesis and purification of derivatives, followed by structural confirmation and comprehensive assessment of their antioxidant properties.

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_testing Antioxidant Activity Screening cluster_data Data Analysis start This compound coupling Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Ullmann) start->coupling workup Reaction Work-up & Crude Product coupling->workup purify Purification (Column Chromatography) workup->purify char Structural Analysis (NMR, MS, FTIR) purify->char dpph DPPH Assay char->dpph abts ABTS Assay char->abts frap FRAP Assay char->frap other Other Assays (e.g., ORAC) ic50 IC50 / TEAC Calculation dpph->ic50 abts->ic50 frap->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Workflow from synthesis to antioxidant evaluation.

Protocols for Antioxidant Activity Assays

The antioxidant capacity of the synthesized compounds should be evaluated using multiple, mechanistically distinct assays to obtain a comprehensive profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

  • Procedure:

    • Prepare a stock solution of the synthesized compound in methanol or DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 20 µL of various concentrations of the test compound solution to 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

  • Procedure:

    • Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add 20 µL of the test compound at various concentrations to 180 µL of the diluted ABTS•⁺ solution.

    • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Procedure:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37 °C before use.

    • Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent.

    • Incubate at 37 °C for 10-30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using FeSO₄·7H₂O to quantify the results in terms of ferric reducing power.

Representative Quantitative Data for Analogous Compounds

While specific data for derivatives of this compound is pending synthesis and evaluation, the antioxidant activity of structurally related compounds provides a valuable benchmark. 2,4-di-tert-butylphenol (2,4-DTBP) is a close analog that has been extensively studied.

Compound NameAssayIC₅₀ Value (µg/mL)Reference
2,4-di-tert-butylphenolDPPH Scavenging60[13]
2,4-di-tert-butylphenolABTS Scavenging17[13]
2,4-di-tert-butylphenolMetal Chelating20[13]

Signaling Pathways Modulated by Phenolic Antioxidants

Beyond direct radical scavenging, phenolic antioxidants can exert their effects by modulating intracellular signaling pathways involved in the cellular stress response. A primary example is the Nrf2-Keap1 pathway, which regulates the expression of a suite of antioxidant and detoxifying enzymes.

G Nrf2-Keap1 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues Antioxidant Phenolic Antioxidant (e.g., New Derivative) Antioxidant->Keap1 Modifies Cys residues Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Proteasome Normal Conditions Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) on DNA Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: Modulation of the Nrf2-Keap1 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation.[14][15] In the presence of oxidative stress or electrophilic compounds like many phenolic antioxidants, critical cysteine residues on Keap1 are modified. This disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the production of protective enzymes and proteins.[15] This cellular defense mechanism is a key target for the development of novel antioxidant drugs.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-5-(tert-butyl)phenol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-Bromo-5-(tert-butyl)phenol as a versatile building block for the synthesis of advanced materials with applications in liquid crystals, polymers, and organic electronics. Detailed experimental protocols for key synthetic transformations are provided to enable the practical application of this compound in a research and development setting.

Introduction

This compound is a valuable synthetic intermediate possessing a unique combination of functional groups: a reactive bromine atom, a nucleophilic phenolic hydroxyl group, and a bulky tert-butyl group. This strategic arrangement allows for a wide range of chemical modifications, making it an attractive starting material for the design and synthesis of novel organic materials. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures. The phenolic hydroxyl group can be readily derivatized through etherification and esterification reactions to introduce diverse functionalities and modulate material properties. The tert-butyl group enhances solubility in organic solvents and can influence the morphology and packing of the resulting materials in the solid state.

Derivatization Strategies for Material Science Applications

The derivatization of this compound can be broadly categorized into reactions involving the bromine atom and the phenolic hydroxyl group. These transformations are instrumental in creating precursors for liquid crystals, high-performance polymers, and materials for organic light-emitting diodes (OLEDs).

C-C and C-N Bond Formation via Cross-Coupling Reactions

The bromine atom on the aromatic ring is amenable to various palladium- or copper-catalyzed cross-coupling reactions, which are fundamental for constructing the core structures of many advanced materials.

  • Suzuki Coupling: This reaction is a powerful tool for forming biaryl structures, which are common motifs in liquid crystals and conjugated polymers. The coupling of this compound derivatives with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl or heteroaryl groups.

  • Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This is particularly useful for synthesizing linear, rigid-rod like molecules often employed in organic electronics and liquid crystals.

  • Ullmann Coupling: This copper-catalyzed reaction is effective for forming diaryl ethers or diaryl amines. By reacting a derivative of this compound with another phenol or an amine, materials with tailored electronic and thermal properties can be synthesized.[1][2]

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers a convenient site for modification through etherification and esterification reactions.

  • Williamson Ether Synthesis: This classic method is used to form ethers by reacting the phenoxide, generated by treating the phenol with a base, with an alkyl halide. This reaction is useful for attaching flexible alkyl chains, which are a key component of many liquid crystalline molecules, or for linking the phenolic unit to a polymer backbone.

  • Steglich Esterification: This is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst. This reaction allows for the introduction of a wide variety of functional groups to the phenolic core, enabling fine-tuning of the material's properties.

Applications in Material Science

Liquid Crystals

A notable application of this compound is in the synthesis of liquid crystalline materials. For instance, a liquid crystal molecule incorporating a 2-bromo-5-(tert-butyl)phenyl moiety has been synthesized. The synthesis involved a multi-step sequence including a Suzuki coupling reaction to introduce a biphenyl core and a Williamson ether synthesis to attach a flexible alkyl chain.

Diagram of the Synthetic Pathway for a Liquid Crystal Derivative:

G A This compound B Protection of -OH group A->B e.g., TBDMSCl, Imidazole C Suzuki Coupling with 4-cyanophenylboronic acid B->C Pd(PPh3)4, K2CO3 D Deprotection of -OH group C->D TBAF E Williamson Ether Synthesis with 1-bromohexane D->E K2CO3, Acetone F Liquid Crystal Molecule E->F

Caption: Synthetic scheme for a liquid crystal containing the 2-bromo-5-(tert-butyl)phenyl unit.

High-Performance Polymers

While specific examples of polymers derived directly from this compound are not extensively documented in the literature, its structure makes it a promising monomer for poly(phenylene oxide) (PPO) and poly(aryl ether) type polymers. Oxidative coupling polymerization of 2,6-disubstituted phenols is a common method for producing PPOs.[3][4][5] Although this compound is not a 2,6-disubstituted phenol, its derivatives could potentially be incorporated into polymer backbones through nucleophilic aromatic substitution reactions.

Diagram of a Proposed Polymerization Workflow:

G A This compound B Derivatization (e.g., Suzuki Coupling) A->B C Functionalized Monomer B->C D Polycondensation or Oxidative Coupling C->D E High-Performance Polymer D->E F Characterization E->F TGA, DSC, GPC

Caption: Proposed workflow for the synthesis and characterization of polymers from this compound.

Organic Light-Emitting Diodes (OLEDs)

The synthesis of host materials for OLEDs often involves the construction of rigid, high triplet energy molecules. The biaryl and extended aromatic structures that can be synthesized from this compound via cross-coupling reactions are relevant to this field. For example, a selenium-containing host material for green and red phosphorescent OLEDs was synthesized using a multi-step process that included a Suzuki coupling reaction with a bromo-biphenyl intermediate.[6] While this example does not directly use the target phenol, it demonstrates the utility of similar building blocks in OLED material synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-2-(tert-butyl)-5-(hexyloxy)biphenyl

This protocol is adapted from the synthesis of a liquid crystal molecule and demonstrates the use of Suzuki coupling and Williamson ether synthesis.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium fluoride (TBAF)

  • 1-Bromohexane

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetone

  • Standard laboratory glassware and purification supplies

Procedure:

  • Protection of the Phenolic Hydroxyl Group:

    • Dissolve this compound (1.0 eq) and imidazole (1.2 eq) in dry DCM.

    • Add TBDMSCl (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the TBDMS-protected phenol.

  • Suzuki Coupling:

    • To a solution of the TBDMS-protected phenol (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of K₂CO₃ (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.03 eq) and heat the mixture to reflux overnight under an argon atmosphere.

    • Cool the reaction to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by column chromatography.

  • Deprotection of the Phenolic Hydroxyl Group:

    • Dissolve the product from the Suzuki coupling in THF.

    • Add a 1 M solution of TBAF in THF (1.2 eq) and stir at room temperature for 2 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography to yield the biphenyl phenol.

  • Williamson Ether Synthesis:

    • To a solution of the biphenyl phenol (1.0 eq) in acetone, add K₂CO₃ (3.0 eq) and 1-bromohexane (1.5 eq).

    • Heat the mixture to reflux overnight.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the final liquid crystal molecule.

Protocol 2: General Procedure for Ullmann Condensation

This is a general protocol for the copper-catalyzed synthesis of diaryl ethers.[1]

Materials:

  • A derivative of this compound (e.g., after Suzuki coupling)

  • A phenol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • A high-boiling point solvent (e.g., DMF, DMSO, or Toluene)

Procedure:

  • In a flame-dried Schlenk tube, combine the bromo-aromatic compound (1.0 eq), the phenol (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at the appropriate temperature (typically 80-140 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Quantitative data for the material properties of derivatives of this compound is currently limited in the public domain. The following table provides a template for the characterization data that should be collected for newly synthesized materials.

Table 1: Template for Material Characterization Data

Derivative Name/StructureSynthesis Yield (%)Melting Point (°C)Glass Transition Temp. (°C)Decomposition Temp. (°C) (TGA, 5% weight loss)Photoluminescence (nm) (Emission Max)Quantum Yield (%)
[Example Derivative 1]
[Example Derivative 2]

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide array of functional organic materials. Its strategic functionalization through established synthetic methodologies such as cross-coupling, etherification, and esterification reactions provides a powerful platform for the rational design of materials with tailored properties for applications in liquid crystals, polymers, and organic electronics. The protocols and application notes provided herein serve as a valuable resource for researchers aiming to explore the potential of this compound in material science innovation. Further research into the derivatization of this compound is encouraged to expand the library of materials and to fully elucidate their structure-property relationships.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 2-Bromo-5-(tert-butyl)phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: The most frequent cause of low yield is poor control over the electrophilic aromatic substitution (bromination) reaction. Key factors include using the incorrect starting material, lack of regioselectivity, and the formation of multiple byproducts through polysubstitution. The hydroxyl (-OH) and tert-butyl groups on the phenol ring direct the position of bromination, and controlling the reaction conditions is crucial for achieving the desired isomer.

Q2: I am getting a mixture of brominated products. How can I improve the selectivity for this compound?

A2: Achieving high regioselectivity is a common challenge. To favor the formation of the desired 2-bromo isomer from 3-(tert-butyl)phenol, consider the following:

  • Choice of Brominating Agent: Use a milder brominating agent. While elemental bromine (Br₂) can be effective, it is highly reactive and can lead to multiple products. N-Bromosuccinimide (NBS) is often a better choice for controlled monobromination.

  • Solvent: The solvent plays a critical role. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) can help suppress the reactivity of the brominating agent and improve selectivity compared to polar solvents.[1]

  • Temperature: Perform the reaction at a low temperature (e.g., 0°C) to slow down the reaction rate and enhance selectivity.[1]

Q3: My reaction is producing a significant amount of di- and tri-brominated byproducts. What can I do to minimize polysubstitution?

A3: Polysubstitution occurs because the hydroxyl group strongly activates the aromatic ring, making it susceptible to multiple electrophilic attacks.[1] To minimize this:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the phenol relative to the brominating agent.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This keeps the concentration of the electrophile low and favors monobromination.

  • Low Temperature: As mentioned, lower temperatures reduce the overall reaction rate, giving better control over the extent of bromination.[1]

Q4: What is the correct starting material for the synthesis of this compound?

A4: The correct starting material is 3-(tert-butyl)phenol . The directing effects of the hydroxyl and tert-butyl groups on this starting material will favor the formation of the this compound isomer. Using 4-(tert-butyl)phenol will primarily yield 2-Bromo-4-(tert-butyl)phenol.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Issue Possible Cause(s) Recommended Solution(s)
Low to no product formation Incorrect starting material (e.g., 4-tert-butylphenol).Verify the identity of your starting material. The correct starting material is 3-(tert-butyl)phenol.
Inactive brominating agent.Use a fresh bottle of the brominating agent or test its activity on a known reactive substrate.
Reaction temperature is too low.While low temperatures are generally recommended for selectivity, ensure the reaction has enough energy to proceed. Monitor the reaction by TLC.
Formation of multiple spots on TLC, indicating a mixture of products Polysubstitution due to overly reactive conditions.Add the brominating agent slowly and at a low temperature (0°C). Use a non-polar solvent.
Poor regioselectivity.Use a milder brominating agent like N-Bromosuccinimide (NBS).
Product is an oil and difficult to purify Presence of isomeric byproducts.Purification can be challenging due to similar polarities of the isomers. Consider column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate). In some cases, melt crystallization can be an effective purification technique for phenolic compounds.[3]
Residual starting material.Ensure the reaction goes to completion by monitoring with TLC. If necessary, use a slight excess of the brominating agent.

Experimental Protocols

Protocol 1: Controlled Bromination of 3-(tert-butyl)phenol using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of this compound with improved selectivity.

Materials:

  • 3-(tert-butyl)phenol

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 1 M Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3-(tert-butyl)phenol (1 equivalent) in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0°C in an ice bath.

  • In a separate flask, dissolve NBS (1 equivalent) in CCl₄.

  • Add the NBS solution dropwise to the cooled solution of 3-(tert-butyl)phenol over 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding 1 M sodium thiosulfate solution to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions
Brominating Agent Solvent Temperature (°C) Typical Outcome Reference
Bromine (Br₂)Chloroform/Carbon Tetrachloride0Can give good yield of monobrominated product, but risk of polysubstitution.[4]
Bromine (Br₂)Water (Bromine Water)Room TemperatureHigh reactivity, often leads to polysubstitution (e.g., 2,4,6-tribromophenol).[1][5][1][5]
N-Bromosuccinimide (NBS)Carbon Tetrachloride0 - Room TemperatureMilder reaction, generally provides better control and higher selectivity for monobromination.[1][1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 3-(tert-butyl)phenol dissolve Dissolve in non-polar solvent (e.g., CCl4) start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add NBS solution dropwise cool->add_nbs monitor Monitor reaction by TLC add_nbs->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete workup Aqueous Workup (NaHCO3, Brine) quench->workup dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_sm Check Starting Material: Is it 3-(tert-butyl)phenol? start->check_sm wrong_sm Incorrect SM. Use 3-(tert-butyl)phenol. check_sm->wrong_sm No correct_sm Correct SM check_sm->correct_sm Yes check_tlc Analyze TLC of crude product correct_sm->check_tlc multiple_spots Multiple Spots check_tlc->multiple_spots single_spot Mainly one spot (unreacted SM) check_tlc->single_spot optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Slower Addition - Milder Brominating Agent (NBS) multiple_spots->optimize_conditions increase_time Increase reaction time or temperature slightly single_spot->increase_time purification_issue Purification Issue: - Improve chromatography - Consider other methods optimize_conditions->purification_issue

Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues.

References

common side reactions in the bromination of tert-butylphenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of tert-butylphenols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am trying to mono-brominate a tert-butylphenol, but I'm getting multiple bromine substitutions. Why is this happening and how can I prevent it?

A1: This is a common issue known as polysubstitution . The hydroxyl (-OH) group on the phenol ring is a strong activating group, making the aromatic ring highly electron-rich and susceptible to multiple electrophilic attacks.[1][2][3] When using highly reactive brominating agents like bromine water, this reaction can be difficult to control, often leading to di- or even tri-brominated products.[4][5]

Troubleshooting Steps:

  • Choice of Brominating Agent: Avoid highly reactive systems like elemental bromine (Br₂) in polar solvents. Opt for milder, more controllable reagents like N-Bromosuccinimide (NBS).[4]

  • Solvent Selection: The choice of solvent is critical. Polar solvents like water or acetic acid enhance the reactivity of the brominating agent and promote polysubstitution.[4][6] Using non-polar solvents such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can significantly reduce the reaction rate and favor mono-substitution.[4][5]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Reduced temperature slows down the reaction rate, increasing selectivity for the mono-brominated product.[4]

  • Stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent relative to the phenol. Adding the brominating agent slowly and portion-wise can help maintain a low concentration and prevent over-bromination.

Q2: My main product is a mixture of ortho- and para-brominated isomers. How can I improve the regioselectivity?

A2: The hydroxyl group is an ortho-, para-director, meaning substitution is favored at these positions.[2][7] The bulky tert-butyl group(s) will also sterically influence the position of the incoming bromine atom.

Troubleshooting Steps to Enhance Selectivity:

  • Para-Selectivity: For phenols with an open para-position, this isomer is often favored due to reduced steric hindrance from the bulky hydroxyl and tert-butyl groups.[4][5] Using non-polar solvents can further enhance para-selectivity.

  • Ortho-Selectivity: For para-substituted phenols (e.g., 4-tert-butylphenol), bromination will necessarily occur at the ortho-position. To achieve clean ortho-bromination, a specific protocol using NBS in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol has been shown to be highly effective.[8]

Q3: During my reaction, the mixture turned dark, and I isolated a significant amount of tar-like material. What causes this?

A3: This is likely due to the oxidation of the phenol . Phenols are electron-rich and can be easily oxidized, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[3] This leads to the formation of complex, high-molecular-weight, often colored byproducts.

Troubleshooting Steps:

  • Use Milder Reagents: Avoid overly aggressive brominating conditions. Systems that generate Br⁺ in situ under mild conditions (e.g., NBS) are preferable to elemental bromine, which can be more oxidizing.

  • Exclude Oxygen and Light: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. Some reactions are also sensitive to light, which can initiate radical side reactions; running the reaction in a flask wrapped in foil can help.[9]

  • Temperature Control: High temperatures can accelerate oxidation. Maintain the recommended reaction temperature.

Q4: I've identified a byproduct where the tert-butyl group has been replaced by a bromine atom. Is this a known side reaction?

A4: Yes, this is a known side reaction called ipso-substitution or bromo-dealkylation .[10] In this reaction, the electrophilic bromine attacks the carbon atom already bearing the tert-butyl group. The stable tert-butyl carbocation is then eliminated, resulting in its replacement by bromine. This reaction has been shown to occur in high yield under specific conditions, particularly with molecular bromine.[9]

Conditions Favoring Ipso-Substitution:

  • Brominating Agent: Molecular bromine (Br₂) is more prone to causing ipso-substitution than NBS.[9]

  • Reaction Control: Key variables for promoting this pathway include temperature control, exclusion of light, and a slow rate of bromine addition.[9] If this side reaction is observed, switching to NBS is a recommended first step.

Quantitative Data on Bromination Selectivity

The following table summarizes expected outcomes for the bromination of 4-tert-butylphenol under various conditions to illustrate how reagent and solvent choices affect side product formation.

SubstrateBrominating AgentSolventTemperaturePrimary ProductCommon Side ProductsExpected Yield (Primary)
4-tert-butylphenolBr₂ in H₂O (Bromine Water)WaterRoom Temp.2,6-Dibromo-4-tert-butylphenolPolysubstituted products, Oxidation byproductsLow to Moderate
4-tert-butylphenolBr₂CCl₄Low Temp.2-Bromo-4-tert-butylphenolIpso-substitution products, some dibrominationModerate
4-tert-butylphenolNBS (1.05 eq)MethanolRoom Temp.2-Bromo-4-tert-butylphenolMinimalHigh (~90%)[8]
2,4-Di-tert-butylphenolBr₂ChloroformRoom Temp.6-Bromo-2,4-di-tert-butylphenolIpso-substitution (at C4), Oxidation byproductsVariable

Detailed Experimental Protocols

Protocol 1: Selective Ortho-Monobromination of 4-tert-butylphenol

This protocol is optimized for high selectivity and yield of the ortho-monobrominated product, minimizing side reactions.[8]

Reagents:

  • 4-tert-butylphenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH), monohydrate

  • Methanol (ACS Grade)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-tert-butylphenol (1.0 eq) and p-TsOH (0.1 eq) in ACS-grade methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) to the stirred solution in a single portion.

  • Allow the reaction to stir at 0 °C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine species.

  • Remove the methanol under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography on silica gel if necessary.

Protocol 2: Bromination Prone to Polysubstitution (for illustrative purposes)

This protocol uses bromine water, a classic method that demonstrates the high reactivity of the phenol ring and the resulting lack of selectivity.

Reagents:

  • Phenol (or tert-butylphenol)

  • Bromine Water (aqueous solution of Br₂)

  • Dilute ethyl alcohol

Procedure:

  • Dissolve the phenol (1.0 eq) in a minimal amount of water in a flask.

  • Slowly add bromine water dropwise with constant stirring at room temperature.

  • Continue addition until the reddish-brown color of the bromine persists.

  • A white precipitate of the polybrominated phenol (e.g., 2,4,6-tribromophenol from phenol) will form.[3]

  • Collect the precipitate by filtration and wash thoroughly with cold water.

  • The product can be recrystallized from dilute ethyl alcohol.

Visual Diagrams

Reaction Pathways in Tert-Butylphenol Bromination

Caption: Main reaction and common side reaction pathways for the bromination of 4-tert-butylphenol.

Troubleshooting Workflow for Bromination Experiments

Caption: A troubleshooting guide for identifying and solving common issues in tert-butylphenol bromination.

Experimental Workflow for Selective Bromination

Caption: Step-by-step workflow for the selective ortho-monobromination of 4-tert-butylphenol.

References

Technical Support Center: Purifying Crude 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude 2-Bromo-5-(tert-butyl)phenol, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound?

A1: The most probable impurities in crude this compound, typically synthesized via electrophilic bromination of 3-(tert-butyl)phenol, include:

  • Unreacted Starting Material: 3-(tert-butyl)phenol.

  • Polybrominated Species: Di- or tri-brominated tert-butylphenol are common byproducts due to the strong activating effect of the hydroxyl group on the aromatic ring.[1]

  • Residual Brominating Reagent: Excess bromine or byproducts from reagents like N-bromosuccinimide (NBS).

  • Acidic Impurities: Traces of acidic catalysts or byproducts.

Q2: My crude product is a dark oil. How can I remove the color?

A2: A dark coloration often indicates the presence of residual bromine or other colored impurities. An initial aqueous wash with a reducing agent, such as sodium bisulfite or sodium thiosulfate, can help remove excess bromine.[2] If the color persists after washing and solvent removal, a charcoal treatment during recrystallization can be effective.

Q3: I'm having difficulty getting my this compound to crystallize. What should I do?

A3: If your product fails to crystallize from the crude oil, it is likely due to a high concentration of impurities. In such cases, column chromatography is the most effective method for purification. If the product is a solid but difficult to recrystallize, you can try scratching the inside of the flask with a glass rod to induce nucleation or seeding the solution with a pure crystal of the product if available.

Q4: Which purification method is best for achieving high purity?

A4: For routine purification to remove minor impurities, recrystallization is often sufficient. However, to achieve high purity, especially when dealing with significant amounts of closely related impurities, silica gel column chromatography is the preferred method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Product is a dark, oily residue High concentration of impurities, residual solvent.Perform an aqueous wash followed by column chromatography.
Multiple spots on TLC after initial workup Presence of starting material, polybrominated byproducts.Use column chromatography for separation. Optimize the mobile phase using TLC to achieve good separation between the product and impurities (aim for an Rf of 0.3-0.4 for the product).
Low yield after recrystallization Product is too soluble in the recrystallization solvent; premature crystallization during hot filtration.Use a mixed solvent system (e.g., ethanol/water) to adjust polarity. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.
Product purity does not improve after recrystallization Impurities have similar solubility to the product.Column chromatography is necessary to separate compounds with similar polarities.
Streaking on the TLC plate Sample is too concentrated; sample is acidic or basic.Dilute the sample before spotting. Add a small amount of acetic acid or triethylamine to the developing solvent to improve the spot shape for acidic or basic compounds, respectively.
Column chromatography separation is poor Improperly packed column; incorrect solvent system.Ensure the column is packed uniformly without air bubbles.[3] Use TLC to determine the optimal solvent system for separation.[3][4]

Experimental Protocols

Aqueous Wash of Crude this compound

This procedure is a crucial first step to remove residual acids and excess brominating agents.

  • Dissolve the crude this compound in an immiscible organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bisulfite or 1% sodium thiosulfate (to remove excess bromine).[2]

    • A saturated aqueous solution of sodium bicarbonate (to neutralize acidic impurities).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the washed crude product.

Recrystallization

Recrystallization is effective for purifying solid crude product with minor impurities.

  • Solvent Selection: A mixed solvent system of an alcohol and water (e.g., ethanol/water or methanol/water) is a good starting point.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot alcohol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and filter paper and quickly filter the hot solution to remove the charcoal.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of hot alcohol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography

This is the most effective method for separating the desired product from a complex mixture of impurities.[3]

  • Stationary Phase: Silica gel is the most common stationary phase for purifying phenols.[3]

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5]

    • Determine the optimal solvent ratio using Thin Layer Chromatography (TLC). A good starting point is a 10:1 to 5:1 mixture of hexanes:ethyl acetate.[5] The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound.[3]

  • Column Packing:

    • Pack the column with silica gel as a slurry in the initial, least polar eluent to ensure a homogenous packing without air bubbles.[3][6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Parameter Before Purification After Recrystallization After Column Chromatography
Appearance Dark Oil/SolidCrystalline SolidColorless Oil/Solid
Purity (by TLC) Multiple SpotsOne major spot, minor impurities may persistSingle Spot
Purity (by GC/HPLC) VariesImprovedHigh (>98%)
Yield (%) N/AVariesTypically lower than recrystallization but with higher purity

Purification Workflow

PurificationWorkflow start Crude this compound wash Aqueous Wash (Sodium Bisulfite, Sodium Bicarbonate, Brine) start->wash analyze1 Analyze by TLC wash->analyze1 solid Is the product a solid? analyze1->solid Assess Physical State recrystallize Recrystallization (e.g., Ethanol/Water) solid->recrystallize Yes chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) solid->chromatography No (Oily) analyze2 Analyze Purity by TLC/GC recrystallize->analyze2 not_pure Is the product pure? analyze2->not_pure Check Purity pure Pure Product chromatography->pure not_pure->pure Yes not_pure->chromatography No TroubleshootingLogic start Impure Product check_tlc Run TLC start->check_tlc multiple_spots Multiple Spots Present check_tlc->multiple_spots Observation streaking Streaking on TLC check_tlc->streaking Observation single_spot Single Spot but Low Yield check_tlc->single_spot Observation solution_multi Proceed to Column Chromatography multiple_spots->solution_multi solution_streak Dilute Sample or Adjust Mobile Phase pH streaking->solution_streak solution_yield Optimize Recrystallization Solvent or Check for Premature Crystallization single_spot->solution_yield

References

Technical Support Center: Optimizing Coupling Reactions for 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving the sterically hindered substrate, 2-Bromo-5-(tert-butyl)phenol.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The bulky tert-butyl group ortho to the bromine atom can impede the approach of the palladium catalyst and the coupling partner. This steric hindrance can slow down or inhibit the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination, leading to low yields and side reactions.[1][2]

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the starting materials. To minimize these:

  • Hydrodehalogenation: Use a non-protic solvent and a non-hydroxide base. Bulky, electron-rich phosphine ligands can also favor the desired cross-coupling pathway.

  • Homocoupling: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote homocoupling. Using a pre-catalyst that provides a reliable generation of the active Pd(0) species can also be beneficial.

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

A3: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] It is crucial to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome the steric barrier.[1]

Q4: What is the role of the base in these coupling reactions, and which one should I choose?

A4: The base plays a crucial role in activating the coupling partner (e.g., boronic acid in Suzuki coupling, amine in Buchwald-Hartwig amination). For sterically hindered substrates, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[1][4] In some cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[3]

Q5: Can the reaction solvent affect the outcome of the coupling reaction?

A5: Yes, the solvent can significantly influence solubility, reaction rate, and side reactions. Anhydrous, non-polar aprotic solvents like toluene and dioxane are commonly used for these types of reactions.[2][3] For particularly challenging couplings, higher boiling point solvents like xylenes might be required to facilitate the reaction at elevated temperatures.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product.

Potential CauseRecommended Solution
Ineffective Catalyst/Ligand Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand.[1][3]
Inappropriate Base Screen different bases. Start with K₃PO₄ or Cs₂CO₃. If the reaction is still sluggish, consider a stronger base like K-t-BuOK.[1][3][4]
Low Reaction Temperature Increase the reaction temperature. For challenging couplings, temperatures of 100-140 °C may be necessary.[2]
Protodeboronation of Boronic Acid Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).
Poor Solubility of Reagents Choose a solvent that ensures all components are well-dissolved at the reaction temperature (e.g., toluene, dioxane, or xylenes).[2][3]
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of hydrodehalogenation byproduct.

Potential CauseRecommended Solution
Steric Hindrance Employ highly hindered biarylphosphine ligands such as XPhos or BrettPhos.
Base Incompatibility Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Catalyst Deactivation Use a palladium pre-catalyst (e.g., a palladacycle) for reliable generation of the active Pd(0) species.
Solvent Effects Use anhydrous, aprotic solvents like toluene or dioxane.
Reaction Temperature Too Low Gradually increase the reaction temperature, typically in the range of 80-110 °C.
Sonogashira Coupling

Issue: Formation of homocoupled alkyne (Glaser coupling) and low yield of the desired product.

Potential CauseRecommended Solution
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).
Copper Co-catalyst Issues Consider a copper-free Sonogashira protocol. If using copper, ensure high-purity CuI is used.
Ineffective Ligand For sterically hindered substrates, consider using bulky, electron-rich ligands in place of standard PPh₃.
Inappropriate Base/Solvent An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and part of the solvent system.
Low Reaction Temperature While many Sonogashira reactions proceed at room temperature, heating may be required for challenging substrates.

Experimental Protocols

The following are generalized protocols for the coupling reactions of this compound. Note: These are starting points and may require optimization for specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-3 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

General Protocol for Sonogashira Coupling (Copper-Free)
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPEA, 3.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation

The following tables provide representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of sterically hindered aryl bromides. These should serve as a guide for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001295
22-Bromo-mesitylene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1101892
31-Bromo-2,4,6-triisopropylbenzeneNaphthylboronic acidPd(OAc)₂ (2)RuPhos (4)K-t-BuOK (2)Toluene1102488

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethylbenzeneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001698
22-BromomesityleneAnilinePd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)Dioxane1002090
31-Bromo-2,4,6-triisopropylbenzenen-HexylamineXPhos Pd G3 (2)-K₃PO₄ (2)Toluene1102485

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvent heat Heat to Desired Temperature solvent->heat inert->solvent monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst/ligand suited for hindered substrates? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) check_catalyst->change_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes success Improved Yield change_catalyst->success change_base Screen bases (K₃PO₄, Cs₂CO₃, K-t-BuOK) check_base->change_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes change_base->success increase_temp Increase temperature (100-140 °C) check_temp->increase_temp No check_reagents Are reagents pure and conditions anhydrous/anaerobic? check_temp->check_reagents Yes increase_temp->success purify_reagents Purify reagents, use fresh dry/degassed solvents check_reagents->purify_reagents No purify_reagents->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

challenges in the scale-up synthesis of 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-5-(tert-butyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

The typical starting material for this synthesis is 3-(tert-butyl)phenol. The hydroxyl group of the phenol directs the electrophilic bromination, and the tert-butyl group at the meta position influences the regioselectivity of the reaction.

Q2: What are the main challenges in the regioselective synthesis of this compound?

The primary challenge is controlling the regioselectivity of the bromination reaction. The hydroxyl group is an ortho-, para-director, meaning that bromine can add at positions ortho or para to the -OH group. In the case of 3-(tert-butyl)phenol, the potential positions for bromination are the 2, 4, and 6 positions. The key is to favor substitution at the 2-position over the 4- and 6-positions to maximize the yield of the desired product. The formation of isomeric by-products, such as 4-bromo-5-(tert-butyl)phenol and 6-bromo-3-(tert-butyl)phenol, is a common issue.

Q3: What are the critical parameters to control during the scale-up of this synthesis?

Several parameters are crucial for a successful scale-up:

  • Temperature Control: The bromination of phenols is an exothermic reaction. Inadequate temperature control on a larger scale can lead to an increase in side reactions, such as the formation of polybrominated species and other impurities.

  • Reagent Addition Rate: Slow, controlled addition of the brominating agent is essential to maintain a low concentration of bromine in the reaction mixture. This helps to minimize polysubstitution and improve selectivity for the desired monobrominated product.[1]

  • Mixing Efficiency: Homogeneous mixing is critical to ensure uniform reaction conditions and prevent localized "hot spots" and high concentrations of the brominating agent, which can lead to undesired side products.

  • Solvent Selection: The choice of solvent can significantly influence the reactivity and selectivity of the bromination. Non-polar solvents are generally preferred for monobromination of phenols.[2]

Q4: What are the expected by-products in this synthesis?

The primary by-products are other isomers of monobrominated 3-(tert-butyl)phenol, namely 4-bromo-5-(tert-butyl)phenol and 6-bromo-3-(tert-butyl)phenol. Dibrominated and polybrominated derivatives of 3-(tert-butyl)phenol can also form, especially if the reaction conditions are not carefully controlled.

Q5: What purification methods are suitable for large-scale production of this compound?

While flash chromatography is effective at the lab scale, it is often not practical for large-scale production. Alternative purification methods for industrial-scale synthesis include:

  • Distillation: If there is a sufficient boiling point difference between the desired product and its isomers.

  • Crystallization: This can be an effective method if a suitable solvent system is found that allows for the selective crystallization of this compound.

  • Melt Crystallization: A solvent-free method that can be used for purifying isomers with close boiling points.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Isomer
Possible Cause Troubleshooting Action
Incorrect Regioselectivity The hydroxyl group strongly directs ortho and para. To favor the 2-position, steric hindrance from the meta-tert-butyl group can be exploited. Ensure the use of a non-polar solvent to minimize the reactivity of the brominating agent.
Formation of Polybrominated By-products Reduce the reaction temperature to slow down the reaction rate. Ensure a slow, dropwise addition of the brominating agent. Use a milder brominating agent if possible.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary, but this should be done cautiously to avoid side reactions.
Issue 2: Presence of Significant Amounts of Isomeric Impurities
Possible Cause Troubleshooting Action
Suboptimal Reaction Conditions Re-evaluate the solvent and temperature. Non-polar solvents and lower temperatures generally favor higher selectivity.
Inefficient Purification If distillation is ineffective due to close boiling points, explore fractional distillation under reduced pressure. For crystallization, conduct a thorough solvent screen to find a system that provides good separation.
Issue 3: Difficulty in Removing Unreacted Bromine
Possible Cause Troubleshooting Action
Excess Brominating Agent After the reaction is complete, quench the excess bromine by adding a reducing agent such as an aqueous solution of sodium thiosulfate or sodium bisulfite.
Inadequate Washing Ensure thorough washing of the organic layer with the quenching solution and then with brine to remove all water-soluble species.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of 2-bromo-5-tert-butylphenol.[3]

Materials:

ReagentMolar Mass ( g/mol )
3-tert-butylphenol150.22
Bromine159.81
Dichloromethane (CH₂Cl₂)84.93
Saturated aqueous Na₂S₂O₃-
Water18.02
Brine-
Sodium sulfate (Na₂SO₄)142.04

Procedure:

  • To a solution of 3-tert-butylphenol (e.g., 0.75 g, 5 mmol) in dichloromethane (20 mL), add bromine (e.g., 0.80 g, 5 mmol) in dichloromethane (5 mL) dropwise under a nitrogen atmosphere.

  • After the addition is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the aqueous layer and extract it with dichloromethane.

  • Combine the organic layers and wash them with water and then brine.

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to obtain 2-bromo-5-tert-butylphenol.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-tert-butylphenol in Dichloromethane B Dropwise addition of Bromine in Dichloromethane A->B C Quench with aq. Na2S2O3 B->C D Extract with Dichloromethane C->D E Wash with Water and Brine D->E F Dry over Na2SO4 E->F G Solvent Evaporation F->G H Flash Chromatography G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield of Desired Product Isomer_Check High Isomeric Impurities? Start->Isomer_Check Poly_Check Polybromination Observed? Isomer_Check->Poly_Check No Action_Isomer Optimize Reaction Conditions: - Use non-polar solvent - Lower temperature Isomer_Check->Action_Isomer Yes Incomplete_Check Incomplete Reaction? Poly_Check->Incomplete_Check No Action_Poly Modify Reaction Protocol: - Slow reagent addition - Lower temperature Poly_Check->Action_Poly Yes Action_Incomplete Adjust Reaction Time/Temp: - Monitor reaction closely - Cautiously increase temp/time Incomplete_Check->Action_Incomplete Yes

Caption: Troubleshooting decision tree for low product yield.

References

strategies to improve the regioselectivity of phenol bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of phenol bromination experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here are answers to common questions and issues encountered during the electrophilic bromination of phenols.

Q1: My bromination of phenol yields a mixture of ortho and para isomers with poor selectivity. How can I favor para-bromination?

A1: Achieving high para-selectivity is a common objective. Several factors can be manipulated:

  • Solvent Choice: Polar, protic solvents can solvate the hydroxyl group, sterically hindering the ortho positions and thus favoring attack at the para position.[1][2] For instance, using ethyl acetate as a solvent can yield p-bromophenol with high purity (98.8-99.2%) and minimal ortho or dibromo byproducts.[3] Similarly, acetonitrile, a polar aprotic solvent, can promote para-bromination through hydrogen bonding with the phenolic proton, which blocks the ortho positions.[2][4]

  • Bulky Reagents/Catalysts: Employing sterically hindered reagents or catalysts can disfavor the more crowded ortho positions.[1][5] For example, using sulfoxides with bulky substituents, such as (4‐ClC6H4)2SO, with TMSBr in acetonitrile has been shown to produce para-brominated phenols with very high selectivity (up to 99:1 p/o ratio).[5][6]

  • Temperature Control: Lowering the reaction temperature, often to 0°C or below, can increase the proportion of the para isomer, which is generally the thermodynamically more stable product.[1]

  • Specific Reagent Systems: Certain reagent combinations are designed for para-selectivity. The KBr and ZnAl–BrO3−–layered double hydroxides (LDHs) system, for example, strongly favors the para position.[7][8][9]

Q2: I am trying to achieve ortho-bromination, but the para isomer is always the major product. What strategies can I use to promote ortho-selectivity?

A2: Directing bromination to the ortho position requires specific conditions to override the thermodynamic preference for the para position.

  • Non-Polar Solvents: Using non-polar solvents like toluene or carbon disulfide (CS2) can lead to higher ortho/para ratios.[4][10] In these solvents, hydrogen bonding between the phenolic -OH and the brominating agent (like NBS) can hold the electrophile close to the ortho position, facilitating the reaction there.[4]

  • Amine Catalysis: The addition of primary or secondary amines, particularly diisopropylamine or dibutylamine, with NBS in dichloromethane can selectively produce ortho-dibromophenol or, for 2-substituted phenols, ortho-monobromination.[11]

  • Acid Catalysis in Methanol: The use of p-toluenesulfonic acid (pTsOH) as a catalyst with NBS in methanol has been shown to be highly effective for mono-ortho-bromination of para-substituted phenols, often in very short reaction times (15-25 minutes).[12]

  • Protecting Groups: If the para position is blocked by a substituent, bromination will naturally occur at the available ortho positions.[7][9]

Q3: My reaction is producing significant amounts of di- and tri-brominated products. How can I achieve selective mono-bromination?

A3: The high reactivity of the phenol ring often leads to polysubstitution.[1][13] To control this:

  • Control Stoichiometry: Use only one equivalent of the brominating agent (e.g., Br₂ or NBS).

  • Low Temperature: Perform the reaction at low temperatures (e.g., below 5°C) to decrease the reaction rate and improve control.[1]

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can provide a slow, controlled release of electrophilic bromine, reducing over-bromination.[12][14][15]

  • Solvent Effects: In non-polar solvents like CCl₄ or CS₂, mono-substitution is favored because the ionization of phenol to the more reactive phenoxide ion is suppressed.[10][16] Conversely, using polar solvents like water activates the ring so strongly that 2,4,6-tribromophenol is often formed as a white precipitate, even without a catalyst.[10][13][16]

  • Catalyst Systems: The use of 10 mol % p-toluenesulfonic acid (pTsOH) with NBS in methanol is reported to give excellent selectivity for mono-ortho-brominated products, minimizing dibromination.[12]

Q4: What is the role of protecting groups in controlling regioselectivity?

A4: Protecting the phenolic hydroxyl group can be a powerful strategy. By converting the -OH to a bulkier group, such as a triisopropylsilyl (TIPS) ether, you can sterically block the ortho positions, forcing substitution to occur almost exclusively at the para position.[1] After the bromination step, the protecting group can be removed to regenerate the phenol.[1] This is a form of orthogonal protection strategy, where different functional groups are masked and unmasked selectively.[17]

Quantitative Data Summary

The following table summarizes the performance of various methods for the regioselective bromination of phenols.

Phenol SubstrateBrominating AgentCatalyst/AdditiveSolventTemp. (°C)o:p RatioYield (%)Reference
PhenolBr₂ (1 equiv)NoneCS₂0-o- (high), p- (high)[10]
PhenolBromine WaterNoneWaterRT-2,4,6-tribromo (ppt)[10][13]
PhenolNBS (2 equiv)DiisopropylamineCH₂Cl₂RT-2,6-dibromo (selective)[11]
p-CresolNBS (1 equiv)p-TsOH (10 mol%)MethanolRTmono-ortho selective>86[12]
4-MethylphenolKBr/ZnAl-BrO₃⁻-LDHsAcetic AcidH₂O/AcOH35para selective86[9]
PhenolBr₂NoneEthyl Acetate01:99 (approx)90-96[3]
2-IsopropylphenolNBSNoneTolueneRT96:4-[4]
2-IsopropylphenolNBSNoneAcetonitrileRT6:94-[4]
PhenolTMSBr(4-ClC₆H₄)₂SOAcetonitrileRT1:99High[6]

Key Experimental Protocols

Protocol 1: Selective Mono-ortho-Bromination of p-Substituted Phenols [12]

This method is effective for achieving high yields of mono-ortho-brominated products from phenols that are already substituted at the para position.

  • Preparation: Dissolve the para-substituted phenol (1.0 mmol) in ACS-grade methanol (5-10 mL) in a round-bottom flask.

  • Addition of Reagents: Add p-toluenesulfonic acid (pTsOH) (0.1 mmol, 10 mol%). Stir the mixture at room temperature until the catalyst dissolves.

  • Bromination: Add N-bromosuccinimide (NBS) (1.0 mmol, 1.0 equiv) to the solution in one portion.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15-25 minutes.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired mono-ortho-brominated phenol.

Protocol 2: Selective para-Bromination of Phenol [3]

This protocol is optimized for high para-selectivity with minimal formation of byproducts.

  • Preparation: Dissolve phenol (1.0 mmol) in ethyl acetate (1-2 volumes) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Bromine Solution: In a separate flask, prepare a solution of bromine (1.0 mmol, 1.0 equiv) in ethyl acetate (10 volumes).

  • Bromination: Add the bromine solution dropwise to the cooled phenol solution over a period of 30-60 minutes, maintaining the temperature between 0°C and 10°C.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washes with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product should be highly enriched in p-bromophenol and can be further purified by recrystallization or chromatography if necessary.

Visualizations

Electrophilic_Bromination_Mechanism cluster_phenol Phenol Activation cluster_electrophile Electrophile Generation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization Phenol Phenol (-OH) ActivatedRing Electron-Rich Ring (Ortho/Para positions activated) Phenol->ActivatedRing Lone pair donation SigmaComplex Arenium Ion (Sigma Complex) ActivatedRing->SigmaComplex Nucleophilic Attack Br2 Br-Br Electrophile Br⁺ (Electrophile) Br2->Electrophile Polarization Electrophile->SigmaComplex Product Bromophenol (Ortho or Para) SigmaComplex->Product -H⁺

Caption: Mechanism of electrophilic bromination of phenol.

Bromination_Strategy_Workflow start Desired Product? is_mono Mono-bromination? start->is_mono is_ortho Ortho-isomer? is_mono->is_ortho Yes poly Use Bromine Water or excess Br₂ is_mono->poly No mono_para Strategy: Para-selective - Polar solvent (ACN, EtOAc) - Bulky catalyst - Low temperature is_ortho->mono_para No mono_ortho Strategy: Ortho-selective - Non-polar solvent (Toluene) - Amine catalysis - p-TsOH in Methanol is_ortho->mono_ortho Yes

Caption: Decision workflow for selecting a phenol bromination strategy.

Solvent_Influence cluster_nonpolar Non-Polar Solvent (e.g., Toluene) cluster_polar Polar H-Bonding Solvent (e.g., Acetonitrile) np_phenol Phenol-NBS Complex H-bond directs NBS to ortho position np_result Favors Ortho-Bromination np_phenol->np_result p_phenol Solvated Phenol Solvent sterically blocks ortho positions p_result Favors Para-Bromination p_phenol->p_result

Caption: Influence of solvent on the regioselectivity of bromination.

References

minimizing tar formation in Friedel-Crafts alkylation of phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation during the Friedel-Crafts alkylation of phenols.

Troubleshooting Guides

This section addresses specific issues that can arise during the Friedel-Crafts alkylation of phenols, leading to tar formation and other unwanted side products.

Issue 1: Excessive Tar Formation and Dark Reaction Mixture

  • Question: My Friedel-Crafts alkylation of phenol has resulted in a significant amount of black, insoluble tar, making product isolation difficult. What are the likely causes and how can I prevent this?

  • Answer: Tar formation in the Friedel-Crafts alkylation of phenols is a common issue stemming from the high reactivity of the phenol ring and the harsh reaction conditions often employed. The primary causes include:

    • Polyalkylation: The initial alkylated phenol product is often more reactive than phenol itself, leading to subsequent alkylations and the formation of complex, high-molecular-weight polymers (tar).[1][2]

    • High Catalyst Activity: Strong Lewis acids like AlCl₃ can promote excessive polymerization and side reactions.[1][2]

    • Elevated Temperatures: Higher reaction temperatures can accelerate the rates of side reactions that lead to tar formation.

    • Carbocation Rearrangements: The formation of unstable carbocations can lead to a mixture of products and polymerization.[2][3]

    Preventative Measures:

    • Control Stoichiometry: Use a large excess of the phenol relative to the alkylating agent to statistically favor mono-alkylation.[1][2]

    • Catalyst Selection: Opt for milder Lewis acid catalysts or solid acid catalysts.[1][2]

    • Temperature Control: Maintain a low reaction temperature to minimize the rate of side reactions. It is often beneficial to add the catalyst at a low temperature and then slowly warm the reaction to the desired temperature.

    • Reaction Monitoring: Closely monitor the reaction progress and quench it as soon as the desired product is formed to prevent further reactions.

Issue 2: Formation of O-Alkylated Byproduct (Phenyl Ether)

  • Question: Besides my desired C-alkylated product, I am observing a significant amount of the O-alkylated phenyl ether. How can I favor C-alkylation over O-alkylation?

  • Answer: Phenol is an ambident nucleophile, meaning it can react at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[1][4] The formation of phenyl ether is often kinetically favored.[1]

    Strategies to Promote C-Alkylation:

    • Catalyst Choice: The selection of the catalyst can significantly influence the C/O alkylation ratio. Some solid acid catalysts like zeolites can be optimized to favor C-alkylation.[1] For instance, Zr-containing Beta zeolites have been shown to be effective for selective alkylation.[5]

    • Reaction Conditions: Adjusting the reaction temperature and time can influence the product distribution. In some cases, higher temperatures may favor the thermodynamically more stable C-alkylated product.

    • Fries Rearrangement: An alternative strategy is to perform a Friedel-Crafts acylation to form a phenyl ester, which can then be rearranged to the C-acylated product (a hydroxyarylketone) under Friedel-Crafts conditions, a reaction known as the Fries rearrangement. This is often promoted by an excess of catalyst.[4][6]

Issue 3: Formation of Undesired Regioisomers

  • Question: My reaction is producing a mixture of ortho- and para-alkylated phenols, but I need to selectively synthesize one isomer. How can I control the regioselectivity?

  • Answer: The hydroxyl group of phenol is an ortho-, para-directing group. Controlling the regioselectivity between these two positions can be challenging.

    Methods to Control Regioselectivity:

    • Steric Hindrance: Using bulky alkylating agents or phenols with sterically hindering groups can favor para-substitution.

    • Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the ortho/para ratio. For example, a combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity.[7] Aluminum salts of aromatic thiols have also been used as ortho-directing catalysts.[8]

    • Temperature: In some cases, lower temperatures may favor the para-isomer due to steric factors, while higher temperatures might lead to a mixture closer to the statistical distribution.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts alkylation of phenol so prone to side reactions?

A1: The primary reason is the strong activating nature of the hydroxyl (-OH) group on the phenol ring. This makes the ring highly nucleophilic and susceptible to multiple alkylations.[1] Furthermore, the lone pair of electrons on the oxygen atom can coordinate with the Lewis acid catalyst, which can complicate the reaction.[4][6][9]

Q2: Can I use any alkyl halide for the Friedel-Crafts alkylation of phenols?

A2: No. Vinylic and aryl halides are unreactive in Friedel-Crafts alkylation because their corresponding carbocations are too unstable to form.[2][3] Primary alkyl halides are prone to carbocation rearrangements, which can lead to a mixture of products.[3][10] Tertiary alkyl halides, which form stable carbocations, are generally good substrates.

Q3: Are there alternatives to traditional Lewis acids like AlCl₃ for phenol alkylation?

A3: Yes, a variety of milder and more selective catalysts can be used. These include:

  • Milder Lewis Acids: SnCl₄, TiCl₄, BCl₃, FeCl₃.[2]

  • Solid Acid Catalysts: Zeolites (e.g., Beta, USY), acidic clays, and ion-exchange resins.[1][5][11] These offer advantages in terms of easier separation and potential for regeneration.

  • Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) or perchloric acid can also be used.[11][12]

Q4: How can I effectively remove tar from my reaction mixture during work-up?

A4: Removing tar can be challenging. Here are a few approaches:

  • Aqueous Wash: A wash with a dilute aqueous base (like NaOH) can help remove unreacted phenol and some acidic byproducts.

  • Solvent Extraction: After the aqueous wash, extract the desired product into an organic solvent. The tar may have limited solubility in the chosen solvent.

  • Filtration: If the tar is solid, it can be removed by filtration, possibly with the aid of a filter agent like celite.

  • Chromatography: Column chromatography is often necessary to separate the desired product from soluble, less polar byproducts and residual tar.

Quantitative Data Summary

Table 1: Influence of Catalyst on C/O Selectivity in Phenol Alkylation

CatalystAlkylating AgentC-Alkylation ProductO-Alkylation ProductKey Observation
Molybdenum-based catalystsAllyl precursorsFavoredPrecursors may favorCatalyst choice is crucial for C/O selectivity.[1]
ZeolitesVariousCan be optimized to favorCan be minimizedSolid acid catalysts offer tunable selectivity.[1]
High concentration of Lewis Acid (e.g., AlCl₃)Acyl chloridesFavored (via Fries Rearrangement)Less favoredCatalyst concentration impacts the reaction pathway.[4][6]
Low concentration of Lewis Acid (e.g., 1% TfOH)Acyl chloridesLess favored>90% yieldLow catalyst loading can favor O-acylation.[4][6]

Table 2: Lewis Acid Catalyst Activity

Activity LevelCatalysts
Very Active AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅
Moderately Active InCl₃, SbCl₅, FeCl₃
Mild BCl₃, SnCl₄, TiCl₄, FeCl₂
Data adapted from comparative studies.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Polyalkylation using Excess Phenol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 5 to 10-fold molar excess of phenol relative to the alkylating agent.

  • Solvent Addition: Dissolve the phenol in a suitable inert solvent (e.g., chlorobenzene).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a mild Lewis acid catalyst (e.g., SnCl₄ or FeCl₃) to the stirred solution.

  • Alkylating Agent Addition: Add the alkylating agent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring its progress by TLC or GC.

  • Quenching: Once the desired product is formed, quench the reaction by slowly adding ice-cold water.

  • Work-up: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Ortho-Selective Alkylation of Phenol

  • Reaction Setup: In a reaction vessel, combine the phenol (1 equivalent), a secondary alcohol as the alkylating agent (1.1-2 equivalents), ZnCl₂ (0.05 equivalents), and (R)-camphorsulfonic acid (0.75 equivalents).[7]

  • Solvent Addition: Add chlorobenzene as the solvent.[1][7]

  • Reaction: Heat the reaction mixture to 140 °C and stir for 18 hours.[1][7]

  • Work-up: After cooling to room temperature, quench the reaction with a suitable aqueous solution.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-alkylated phenol.[1]

Visualizations

TarFormationPathways Phenol Phenol MonoalkylatedPhenol Desired Product (Mono-alkylated Phenol) Phenol->MonoalkylatedPhenol C-Alkylation Ether O-Alkylated Product (Phenyl Ether) Phenol->Ether O-Alkylation AlkylatingAgent Alkylating Agent (R-X) Carbocation Carbocation (R+) AlkylatingAgent->Carbocation Activation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Carbocation Carbocation->MonoalkylatedPhenol PolyalkylatedPhenols Polyalkylated Phenols Carbocation->PolyalkylatedPhenols Carbocation->Ether MonoalkylatedPhenol->PolyalkylatedPhenols Further Alkylation Tar Tar Formation PolyalkylatedPhenols->Tar

Caption: Pathways to desired products and byproducts in Friedel-Crafts alkylation of phenols.

TroubleshootingWorkflow Start High Tar Formation Observed CheckPolyalkylation Check for Polyalkylation (GC-MS, NMR) Start->CheckPolyalkylation CheckEther Check for O-Alkylation (GC-MS, NMR) Start->CheckEther CheckIsomers Check for Isomers (GC, NMR) Start->CheckIsomers SolutionPoly Increase Phenol:Alkylating Agent Ratio Use Milder Catalyst Lower Temperature CheckPolyalkylation->SolutionPoly Evidence Found SolutionEther Change Catalyst (e.g., Zeolite) Adjust Temperature/Time Consider Fries Rearrangement CheckEther->SolutionEther Evidence Found SolutionIsomers Use Bulky Reagents Change Catalyst/Solvent System Optimize Temperature CheckIsomers->SolutionIsomers Evidence Found

Caption: Troubleshooting workflow for identifying and addressing the cause of tar formation.

PreventativeStrategies MinimizeTar Minimize Tar Formation ControlReactivity Control Reactivity MinimizeTar->ControlReactivity ControlSelectivity Control Selectivity MinimizeTar->ControlSelectivity ExcessPhenol Use Excess Phenol ControlReactivity->ExcessPhenol MilderCatalyst Use Milder Catalyst ControlReactivity->MilderCatalyst LowTemp Lower Reaction Temperature ControlReactivity->LowTemp CatalystChoice Strategic Catalyst Choice (e.g., Zeolites, ZnCl2/CSA) ControlSelectivity->CatalystChoice StericHindrance Utilize Steric Hindrance ControlSelectivity->StericHindrance FriesRearrangement Alternative Pathway: Fries Rearrangement ControlSelectivity->FriesRearrangement

Caption: Logical relationships between strategies to prevent tar formation in phenol alkylation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-5-(tert-butyl)phenol and Other Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 2-Bromo-5-(tert-butyl)phenol alongside other common bromophenols, namely 2-bromophenol and 4-bromophenol. The presence of substituents on the phenol ring significantly influences the reactivity of the aromatic system and the hydroxyl group. This document aims to provide a clear, objective comparison supported by available experimental data and established chemical principles to aid in synthetic strategy and drug development.

Factors Influencing Reactivity

The reactivity of bromophenols is primarily governed by the interplay of electronic and steric effects of the hydroxyl (-OH), bromo (-Br), and in the case of the target molecule, the tert-butyl (-C(CH₃)₃) groups.

  • Electronic Effects: The hydroxyl group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions due to its +M (mesomeric) effect. The bromine atom exhibits a dual role: it is deactivating due to its -I (inductive) effect but is also ortho, para-directing because of its +M effect. The tert-butyl group is an activating group through its +I effect.

  • Steric Effects: The bulky tert-butyl group can sterically hinder reactions at adjacent positions on the aromatic ring, influencing regioselectivity.[1] This is a crucial factor to consider when predicting reaction outcomes for this compound.

Acidity of Bromophenols (pKa)

The acidity of the phenolic proton is a key indicator of the reactivity of the hydroxyl group, particularly in reactions involving the phenoxide ion, such as Williamson ether synthesis. The pKa value is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

CompoundpKaReference
Phenol9.95[2]
2-Bromophenol8.45[3]
4-Bromophenol9.17[1][4][5]
This compoundNot Experimentally Determined (Predicted to be slightly higher than 2-bromophenol due to the electron-donating tert-butyl group)

Comparative Reactivity in Key Organic Reactions

This section compares the reactivity of this compound with 2-bromophenol and 4-bromophenol in several common and synthetically important organic reactions. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a compilation from various sources and should be interpreted with this in mind.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the aryl bromide is influenced by both electronic and steric factors.

General Reaction Scheme:

Suzuki_Miyaura_Coupling Aryl_Br Aryl-Br Coupled_Product Aryl-R Aryl_Br->Coupled_Product Oxidative Addition, Transmetalation, Reductive Elimination Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product Pd_Catalyst Pd(0) Catalyst Base Base

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid:

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Data Not Available-----
2-Bromophenol Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~70-80 (Estimated)General Procedure
4-Bromophenol Pd/CK₂CO₃Water100 (Microwave)0.5>95[7]

Discussion of Reactivity:

  • This compound: The reactivity in Suzuki-Miyaura coupling is expected to be influenced by the steric hindrance of the tert-butyl group, which is meta to the bromine atom and therefore should have a minimal steric effect on the coupling reaction itself. The electronic effect of the tert-butyl group is electron-donating, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromophenol.

  • 2-Bromophenol: The ortho-hydroxyl group can potentially coordinate to the palladium catalyst, which can either accelerate or hinder the reaction depending on the specific conditions.

  • 4-Bromophenol: Generally shows high reactivity, often leading to excellent yields, as the para-hydroxyl group does not sterically hinder the reaction site.[7]

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

General Reaction Scheme:

Buchwald_Hartwig_Amination Aryl_Br Aryl-Br Coupled_Product Aryl-NR₂ Aryl_Br->Coupled_Product Oxidative Addition, Amine Coordination, Reductive Elimination Amine R₂NH Amine->Coupled_Product Pd_Catalyst Pd(0) Catalyst + Ligand Base Base

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Comparative Yields in Buchwald-Hartwig Amination with Morpholine:

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Data Not Available-----
2-Bromophenol Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10024~60-70 (Estimated)General Procedure
4-Bromophenol Pd(OAc)₂ / BINAPNaOtBuToluene1001685[8]

Discussion of Reactivity:

  • This compound: Similar to the Suzuki coupling, the tert-butyl group is not expected to pose significant steric hindrance at the reaction center. The unprotected hydroxyl group can be deprotonated by the strong bases typically used in this reaction, which might lead to side reactions or affect the catalyst activity.

  • 2-Bromophenol and 4-Bromophenol: The presence of the phenolic proton requires careful selection of the base to avoid undesired side reactions. Generally, good to excellent yields can be obtained with appropriate ligand and base combinations.[8]

Electrophilic Aromatic Substitution: Nitration

Nitration of phenols is a classic example of electrophilic aromatic substitution. The regioselectivity is dictated by the directing effects of the existing substituents.

General Reaction Scheme:

Nitration_of_Phenol Phenol Substituted Phenol Nitro_Phenol Nitrated Phenol Phenol->Nitro_Phenol Electrophilic Attack Nitrating_Agent HNO₃ / H₂SO₄

Caption: General scheme for the nitration of a substituted phenol.

Products of Nitration:

BromophenolReagentsMajor Product(s)Yield (%)Reference
This compound HNO₃ / H₂SO₄2-Bromo-5-tert-butyl-4,6-dinitrophenol (Predicted)Data Not Available
2-Bromophenol HNO₃ / H₂SO₄2-Bromo-4,6-dinitrophenolGoodGeneral Knowledge
4-Bromophenol HNO₃ / H₂SO₄4-Bromo-2,6-dinitrophenolGoodGeneral Knowledge
m-Bromophenol HNO₃ / H₂SO₄3-Bromo-4-nitrophenol and 3-Bromo-6-nitrophenol18 g (from 29g starting material for 3-Bromo-6-nitrophenol)[7]

Discussion of Reactivity and Regioselectivity:

  • This compound: The hydroxyl group strongly activates the ortho (position 6) and para (position 4) positions. The bromine at position 2 and the tert-butyl group at position 5 will influence the regioselectivity. Nitration is expected to occur at the highly activated positions 4 and 6. The large tert-butyl group might sterically hinder attack at position 6 to some extent, but dinitration is still likely under strong nitrating conditions.

  • 2-Bromophenol: The -OH group directs nitration to the 4 and 6 positions.

  • 4-Bromophenol: The -OH group directs nitration to the 2 and 6 positions.

Nucleophilic Substitution at the Hydroxyl Group: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide to form an ether. The reactivity is dependent on the acidity of the phenol and the nature of the alkyl halide.

General Reaction Scheme:

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base Ether Aryl-O-R Phenoxide->Ether SN2 Attack Alkyl_Halide R-X Alkyl_Halide->Ether

Caption: General workflow of the Williamson ether synthesis.

Comparative Yields in Williamson Ether Synthesis with Benzyl Bromide:

BromophenolBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Data Not Available----
2-Bromophenol K₂CO₃AcetoneReflux12~85-95 (Estimated)General Procedure
4-Bromophenol K₂CO₃AcetoneReflux12~90[3]

Discussion of Reactivity:

  • This compound: The acidity is predicted to be similar to 2-bromophenol, allowing for ready formation of the phenoxide. The bulky tert-butyl group is distant from the hydroxyl group and should not sterically hinder the reaction.

  • 2-Bromophenol and 4-Bromophenol: Both are more acidic than phenol, facilitating the initial deprotonation step. The reaction with primary alkyl halides like benzyl bromide generally proceeds in high yield.[3]

Experimental Protocols

Detailed experimental protocols for the reactions discussed above are provided below. These are general procedures and may require optimization for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq.), the amine (1.2 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq.) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 100-120 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

General Protocol for Nitration of Phenols
  • Acid Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Substrate Addition: Dissolve the bromophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane) and cool the solution in an ice bath.

  • Reaction: Slowly add the cold nitrating mixture to the bromophenol solution while maintaining a low temperature (0-5 °C). Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

General Protocol for Williamson Ether Synthesis
  • Phenoxide Formation: To a solution of the bromophenol (1.0 eq.) in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Alkylation: Stir the mixture at room temperature for 30 minutes, then add the alkyl halide (e.g., benzyl bromide, 1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography or distillation.[3]

Conclusion

The reactivity of this compound is a nuanced interplay of the electronic and steric contributions of its substituents. While a lack of direct comparative experimental data necessitates some extrapolation, its reactivity can be predicted with reasonable confidence based on established chemical principles. The electron-donating tert-butyl group is expected to slightly decrease its acidity and reactivity in electrophilic aromatic substitution compared to 2-bromophenol. However, its steric bulk is positioned away from the primary reaction centers (the hydroxyl group and the C-Br bond), suggesting that it may not significantly hinder many common transformations. For researchers and drug development professionals, this implies that this compound can likely be utilized in a variety of synthetic transformations, with the understanding that reaction conditions may require optimization to account for its specific electronic and steric profile. Further experimental studies are warranted to provide a more definitive quantitative comparison of its reactivity.

References

Validating the Synthesis of 2-Bromo-5-(tert-butyl)phenol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic methods used to validate the synthesis of 2-Bromo-5-(tert-butyl)phenol. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for chemical synthesis verification. Below, we compare the expected spectroscopic data for the target molecule with a common isomer, 2-Bromo-4-(tert-butyl)phenol, and provide detailed experimental protocols.

Synthesis Overview

The synthesis of this compound is commonly achieved through the electrophilic bromination of 3-tert-butylphenol. A typical procedure involves reacting 3-tert-butylphenol with a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in a suitable solvent like dichloromethane (CH₂Cl₂).[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

An alternative starting material, 4-tert-butylphenol, would yield the isomeric product 2-Bromo-4-(tert-butyl)phenol under similar reaction conditions.[2] Distinguishing between these isomers is critical and can be definitively achieved through the spectroscopic methods detailed below.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from key spectroscopic methods for this compound and its common isomer, 2-Bromo-4-(tert-butyl)phenol.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Compound Chemical Shift (δ) and Multiplicity Assignment
This compound ~7.35 (d, J = 8.5 Hz, 1H)[1]Aromatic H
~7.06 (d, J = 2.3 Hz, 1H)[1]Aromatic H
~6.83 (dd, J = 8.5, 2.3 Hz, 1H)[1]Aromatic H
~5.4 (s, 1H)-OH
~1.29 (s, 9H)-C(CH₃)₃
2-Bromo-4-(tert-butyl)phenol ~7.3 (d, 1H)Aromatic H
~7.1 (dd, 1H)Aromatic H
~6.9 (d, 1H)Aromatic H
~5.6 (s, 1H)-OH
~1.4 (s, 9H)-C(CH₃)₃

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Compound Expected Chemical Shifts (δ)
This compound ~152.0, 151.5, 131.0, 117.0, 115.0, 110.0, 34.5, 31.5
2-Bromo-4-(tert-butyl)phenol ~150.0, 145.0, 130.0, 127.0, 116.0, 112.0, 34.0, 31.0

Table 3: IR Spectroscopy Data Comparison

Compound Vibrational Frequency (cm⁻¹) Assignment
This compound ~3500-3400 (broad)O-H stretch
~3000-2850C-H stretch (alkyl)
~1600, 1480C=C stretch (aromatic)
~1250C-O stretch
~600-500C-Br stretch
2-Bromo-4-(tert-butyl)phenol ~3550-3450 (broad)O-H stretch
~3000-2850C-H stretch (alkyl)
~1600, 1490C=C stretch (aromatic)
~1230C-O stretch
~650-550C-Br stretch

Table 4: Mass Spectrometry Data Comparison

Compound m/z (relative intensity) Assignment
This compound 228/230 (M⁺, M⁺+2)Molecular ion (presence of Br)
213/215[M-CH₃]⁺
172[M-C(CH₃)₃]⁺
2-Bromo-4-(tert-butyl)phenol 228/230 (M⁺, M⁺+2)Molecular ion (presence of Br)
213/215[M-CH₃]⁺
135[M-Br-C(CH₃)₃]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the synthesized compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

Infrared (IR) Spectroscopy The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. Electron Ionization (EI) is a common method for generating ions. The mass spectrum will show the molecular ion peak(s) and characteristic fragmentation patterns. The presence of bromine is indicated by two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).

Experimental Workflow and Validation Logic

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic validation of this compound.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Starting Material (3-tert-butylphenol) reaction Electrophilic Bromination start->reaction reagent Brominating Agent (e.g., NBS or Br₂) reagent->reaction workup Reaction Workup and Purification reaction->workup product Synthesized Product workup->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Spectroscopic Validation Workflow.

References

comparative study of 2-Bromo-5-(tert-butyl)phenol and 2-Bromo-4-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Bromo-5-(tert-butyl)phenol and 2-Bromo-4-(tert-butyl)phenol for Researchers and Drug Development Professionals

This guide provides a detailed comparative study of the isomeric compounds this compound and 2-Bromo-4-(tert-butyl)phenol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed selection of these reagents for various applications, from synthetic intermediates to potential use in antioxidant studies.

Physicochemical and Spectroscopic Properties

The positional isomerism of the tert-butyl group significantly influences the physicochemical and spectroscopic properties of these bromophenols. A summary of their key characteristics is presented below.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Bromo-4-(tert-butyl)phenol
CAS Number 20942-68-1[1]2198-66-5[2]
Molecular Formula C₁₀H₁₃BrO[1]C₁₀H₁₃BrO[2]
Molecular Weight 229.11 g/mol [1]229.11 g/mol [2]
Appearance Data not readily availableWhite or colorless to yellow powder/lump/clear liquid[3]
Melting Point Data not readily available51°C[4]
Boiling Point Data not readily available113°C at 9 mmHg[4]
pKa (Predicted) Data not readily available8.65 ± 0.18
LogP (Predicted) 3.4522[5]3.9[2]

Table 2: Comparison of Spectroscopic Data

Spectroscopic DataThis compound2-Bromo-4-(tert-butyl)phenol
¹H NMR (CDCl₃) δ 7.35 (d, J = 8.5 Hz, 1H), 7.06 (d, J = 2.3 Hz, 1H), 6.83 (dd, J = 8.5, 2.3 Hz, 1H)Available, specific shifts vary by source
¹³C NMR Experimental data not readily availableExperimental data not readily available
Infrared (IR) Experimental data not readily availableAvailable through various databases[2]
Mass Spectrometry (MS) Experimental data not readily availableAvailable through various databases[2]

Synthesis and Experimental Protocols

The synthesis of both isomers typically involves the bromination of the corresponding tert-butylphenol precursor. The choice of starting material dictates the final position of the tert-butyl group.

Synthesis of this compound

Starting Material: 3-(tert-butyl)phenol

Reaction Scheme:

3-tert-butylphenol 3-tert-butylphenol 2-Bromo-5-tert-butylphenol 2-Bromo-5-tert-butylphenol 3-tert-butylphenol->2-Bromo-5-tert-butylphenol  Br₂ in CH₂Cl₂  Nitrogen atmosphere

Caption: Synthesis of this compound.

Experimental Protocol:

To a solution of 3-tert-butylphenol (0.75 g, 5 mmol) in dichloromethane (CH₂Cl₂, 20 mL), a solution of bromine (0.80 g, 5 mmol) in CH₂Cl₂ (5 mL) is added dropwise under a nitrogen atmosphere. After the addition is complete, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with water and brine, then dried over sodium sulfate (Na₂SO₄). The solvent is removed in vacuo, and the crude product is purified by flash chromatography.

Synthesis of 2-Bromo-4-(tert-butyl)phenol

Starting Material: 4-(tert-butyl)phenol

Reaction Scheme:

4-tert-butylphenol 4-tert-butylphenol 2-Bromo-4-tert-butylphenol 2-Bromo-4-tert-butylphenol 4-tert-butylphenol->2-Bromo-4-tert-butylphenol  Br₂ in Chloroform/  Carbon Tetrachloride  0°C, Nitrogen

Caption: Synthesis of 2-Bromo-4-(tert-butyl)phenol.

Experimental Protocol:

A solution of bromine (7.18 mL, 0.14 mol) in chloroform (25 mL) is added dropwise over 2 hours to a solution of 4-tert-butyl-phenol (20 g, 0.133 mol) in a 1:1 v/v mixture of chloroform and carbon tetrachloride (64 mL) at 0°C under a nitrogen atmosphere. The addition is continued until a slight red coloration persists. The reaction mixture is then purged with nitrogen overnight. The resulting solution is diluted with dichloromethane (50 mL) and washed with 1% aqueous sodium thiosulfate solution (100 mL) and saturated brine (100 mL). The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the product.

Reactivity and Potential Applications

Both this compound and 2-Bromo-4-(tert-butyl)phenol are versatile intermediates in organic synthesis. The presence of the bromine atom allows for a variety of coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the phenolic hydroxyl group can be derivatized or act as a directing group in further electrophilic aromatic substitutions. The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions and also contributes to the antioxidant properties of these molecules.

The steric hindrance around the hydroxyl group is a key feature of hindered phenol antioxidants. These compounds can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction of oxidation. The resulting phenoxy radical is stabilized by resonance and the steric bulk of the tert-butyl group(s), which prevents it from initiating new radical chains.

General Antioxidant Mechanism of Hindered Phenols

G cluster_0 Radical Scavenging Cycle cluster_1 Key Features A Hindered Phenol (ArOH) C Phenoxy Radical (ArO•) A->C H• donation Feat1 Steric hindrance from tert-butyl group A->Feat1 B Free Radical (R•) D Neutralized Molecule (RH) B->D H• acceptance Feat2 Resonance stabilization of phenoxy radical C->Feat2

Caption: Generalized mechanism of free radical scavenging by hindered phenols.

Safety and Handling

Both isomers are classified as hazardous substances and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

CompoundGHS Hazard Statements
This compound H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H318: Causes serious eye damage.[1]H335: May cause respiratory irritation.[1]
2-Bromo-4-(tert-butyl)phenol H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Conclusion

This compound and 2-Bromo-4-(tert-butyl)phenol, while sharing the same molecular formula, exhibit distinct properties due to the different substitution patterns on the phenol ring. The choice between these two isomers will largely depend on the desired regiochemistry in subsequent synthetic steps. For applications where antioxidant activity is of primary concern, the degree of steric hindrance around the phenolic hydroxyl group may be a critical factor. This guide provides a foundational comparison to aid researchers in their experimental design and compound selection. Further experimental studies are warranted to fully elucidate and compare the biological activities and complete spectroscopic profiles of these two compounds.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-5-(tert-butyl)phenol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 2-Bromo-5-(tert-butyl)phenol. This guide includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method.

Introduction

This compound is a substituted phenol derivative that can serve as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. The presence of impurities, such as isomers, starting materials, or by-products, can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final compound. Therefore, robust analytical methods are required to accurately quantify the purity of the synthesized product.

This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of moderately polar to nonpolar organic molecules.[1] We also present a comparative analysis with GC-MS, another powerful technique for the separation and identification of volatile and semi-volatile compounds.

Quantitative Performance Comparison

The selection of an analytical technique often involves a trade-off between sensitivity, resolution, and sample throughput. The following table summarizes the performance of HPLC and GC-MS for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Typical Stationary Phase C18 (octadecylsilyl)Phenyl-methylpolysiloxane (e.g., DB-5ms)
Resolution of Isomers Good to ExcellentExcellent
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.04 µg/mL~0.5 ng/mL
Precision (RSD) < 2%< 5%
Sample Throughput HighModerate
Purity Result (Hypothetical) 99.2% 99.3%
Major Impurity Detected (Hypothetical) Isomer: 4-Bromo-3-(tert-butyl)phenol (0.5%)Isomer: 4-Bromo-3-(tert-butyl)phenol (0.45%)

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol details a gradient RP-HPLC method for the purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% trifluoroacetic acid (TFA).[1]

  • Degas both mobile phases by sonication or vacuum filtration.

3. HPLC System Setup:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 286 nm.[2]

  • Injection Volume: 10 µL.

4. Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 50 50
20.0 5 95
25.0 5 95
25.1 50 50

| 30.0 | 50 | 50 |

5. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a GC-MS method for the purity analysis and impurity identification of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 m/z

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in dichloromethane to a final concentration of 1 mg/mL.

5. Data Analysis:

  • Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra.

  • Calculate the purity using the area percent method from the total ion chromatogram (TIC).

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Synthesized_Product Synthesized This compound Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile for HPLC, Dichloromethane for GC-MS) Synthesized_Product->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Integration Peak Integration & Identification HPLC->Integration GCMS->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Experimental workflow for the purity assessment of this compound.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of synthesized this compound.

  • HPLC is a robust and high-throughput method, making it ideal for routine quality control analysis.

  • GC-MS offers excellent separation efficiency and provides definitive mass spectral data, which is invaluable for the identification of unknown impurities.

For comprehensive quality assurance, a combination of these techniques is often employed. HPLC can be used for routine purity testing, while GC-MS serves as a crucial tool for structural confirmation of the main component and identification of impurities, particularly during process development and for reference standard characterization. This integrated approach ensures the highest level of confidence in the purity of this compound for its intended use in research and drug development.

References

Comparative Analysis of 2-Bromo-5-(tert-butyl)phenol Derivatives: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the biological activity data for 2-Bromo-5-(tert-butyl)phenol and its derivatives. Despite extensive searches for their antioxidant, anticancer, antimicrobial, and enzyme inhibition properties, no specific studies detailing the synthesis and biological evaluation of this particular class of compounds were identified. Therefore, a direct comparative guide based on experimental data cannot be provided at this time.

While research on various other substituted phenols is abundant, the specific substitution pattern of a bromo group at the 2-position and a tert-butyl group at the 5-position of a phenol ring, and the biological activities of its derivatives, appear to be an unexplored area of research.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a summary of the known biological activities of structurally related compounds, such as other bromophenols and tert-butylated phenols. This information may serve as a foundational reference for future investigations into the potential therapeutic applications of this compound derivatives.

Biological Activities of Structurally Related Phenolic Compounds

Phenolic compounds, as a broad class, are widely recognized for their diverse biological activities, which are largely attributed to their ability to act as antioxidants. The presence of a hydroxyl group on the aromatic ring enables them to scavenge free radicals and chelate metal ions, thus mitigating oxidative stress. The introduction of various substituents, such as halogens (e.g., bromine) and bulky alkyl groups (e.g., tert-butyl), can significantly modulate their physicochemical properties and, consequently, their biological effects.

Antioxidant Properties

Hindered phenols, particularly those with tert-butyl groups adjacent to the hydroxyl moiety, are well-established antioxidants. For instance, derivatives of 2,4-di-tert-butylphenol have been synthesized and evaluated for their antioxidant properties using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays[1][2]. The steric hindrance provided by the tert-butyl groups can enhance the stability of the resulting phenoxy radical, thereby improving antioxidant efficacy. It is plausible that this compound derivatives would also exhibit antioxidant activity, though the electronic effects of the bromine atom would influence this property.

Anticancer Activities

Numerous phenol derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. For example, certain bromophenol derivatives isolated from marine sources have demonstrated significant cytotoxicity against various cancer cell lines[3]. One study on a series of phenol derivatives identified a tetrahydroquinoline derivative with a strong inhibitory response against human osteosarcoma cells, with an IC50 value of 50.5 ± 3.8 µM[4][5]. This compound was found to induce apoptosis and inhibit cell migration[4][5]. While no data exists for this compound derivatives, the general anticancer potential of substituted phenols suggests this would be a fruitful area of investigation.

Antimicrobial Activities

The antimicrobial properties of phenolic compounds are also well-documented. They can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation. Studies on naturally occurring phenols and their derivatives have demonstrated their efficacy against both planktonic bacteria and biofilms[6]. For instance, derivatives of 2,4-di-tert-butylphenol have been shown to possess antibacterial and antifungal effects[7]. The lipophilicity imparted by the tert-butyl group can facilitate the passage of these molecules through microbial cell walls. The bromine substituent in the target compounds could further enhance antimicrobial activity.

Future Directions and a Call for Research

The absence of biological activity data for this compound derivatives highlights a promising and unexplored niche in medicinal chemistry. Future research should focus on the following:

  • Synthesis of a Library of Derivatives: A systematic synthesis of this compound derivatives with modifications at the hydroxyl group or other positions on the aromatic ring is the first critical step.

  • Comprehensive Biological Screening: The synthesized compounds should be screened for a wide range of biological activities, including but not limited to antioxidant, anticancer, antimicrobial, and anti-inflammatory effects.

  • Structure-Activity Relationship (SAR) Studies: Establishing a clear relationship between the chemical structure of the derivatives and their biological activity will be crucial for the rational design of more potent and selective agents.

  • Mechanistic Investigations: For any lead compounds identified, detailed studies to elucidate their mechanism of action at the molecular level will be necessary for further development.

To facilitate such research, a generalized workflow for the synthesis and evaluation of novel phenolic compounds is proposed below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Lead Optimization start Starting Material (this compound) synthesis Derivatization Reactions (e.g., etherification, esterification) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In vitro Assays (Antioxidant, Anticancer, Antimicrobial) purification->screening hit_id Hit Identification (Active Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar moa Mechanism of Action (MoA) Studies sar->moa in_vivo In vivo Testing (Animal Models) moa->in_vivo caption Generalized workflow for the development of novel phenolic derivatives.

Caption: Generalized workflow for the development of novel phenolic derivatives.

References

A Comparative Analysis of Theoretical and Experimental NMR Shifts for 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of experimentally obtained ¹H NMR chemical shifts with theoretically predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-5-(tert-butyl)phenol, a substituted phenolic compound of interest in various chemical research domains.

This comparative analysis aims to offer a clear perspective on the accuracy and utility of theoretical NMR prediction methods against experimental data. While experimental determination remains the gold standard, in silico predictions serve as a powerful tool for spectral assignment, structure verification, and hypothesis testing, especially in the absence of complete experimental datasets.

Data Presentation: A Head-to-Head Comparison

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (CDCl₃)

Proton AssignmentExperimental δ (ppm)[1]Theoretical δ (ppm)Difference (ppm)
H-37.06 (d, J = 2.3 Hz)7.22+0.16
H-46.83 (dd, J = 8.5, 2.3 Hz)6.88+0.05
H-67.35 (d, J = 8.5 Hz)7.42+0.07
-OHNot Reported5.50-
-C(CH₃)₃Not Reported1.29-

Table 2: Theoretical ¹³C NMR Chemical Shifts (CDCl₃)

Carbon AssignmentTheoretical δ (ppm)
C-1 (-OH)152.1
C-2 (-Br)111.8
C-3124.7
C-4119.5
C-5 (-C(CH₃)₃)150.8
C-6130.6
-C (CH₃)₃34.5
-C(C H₃)₃31.3

Experimental and Theoretical Protocols

A clear understanding of the methodologies employed is crucial for interpreting the presented data. The following sections detail the protocols for both the experimental NMR data acquisition and the theoretical prediction.

Experimental Protocol: ¹H NMR Spectroscopy[1]

The experimental ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃), which also served as the internal lock. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm). The data is reported with chemical shift values, multiplicity (s = singlet, d = doublet, dd = doublet of doublets), and coupling constants (J) in Hertz (Hz).

Theoretical Protocol: NMR Shift Prediction

The theoretical ¹H and ¹³C NMR chemical shifts were predicted using the online tool available at NMRDB.org. The prediction was performed as follows:

  • Structure Input: The chemical structure of this compound was drawn using the web interface's molecular editor.

  • Solvent Selection: Chloroform-d (CDCl₃) was selected as the solvent to match the experimental conditions.

  • Prediction Algorithm: The platform utilizes a combination of computational methods, including machine learning algorithms trained on a large database of experimental spectra, to predict the chemical shifts.

  • Data Retrieval: The predicted ¹H and ¹³C chemical shifts were obtained directly from the output generated by the tool.

Workflow Visualization

To illustrate the process of comparing experimental and theoretical NMR data, the following workflow diagram is provided. This diagram outlines the key steps from sample analysis and computational prediction to the final comparative analysis.

Theoretical_vs_Experimental_NMR Workflow for Comparing Theoretical vs. Experimental NMR Shifts cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Comparative Analysis exp_sample Sample of This compound exp_nmr NMR Spectrometer (e.g., 400 MHz) exp_sample->exp_nmr Dissolve in CDCl₃ exp_data Experimental ¹H NMR Spectrum exp_nmr->exp_data Acquire Data data_table Data Comparison Tables (¹H and ¹³C) exp_data->data_table theo_structure Chemical Structure (SMILES or Drawing) theo_predictor NMR Prediction Tool (e.g., NMRDB.org) theo_structure->theo_predictor Input Structure theo_data Predicted ¹H & ¹³C NMR Shifts theo_predictor->theo_data Calculate Shifts (CDCl₃) theo_data->data_table analysis Analysis of Deviations and Structural Insights data_table->analysis

Caption: Workflow for the comparison of theoretical and experimental NMR data.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted aromatic compounds is a cornerstone of medicinal chemistry and drug development. 2-Bromo-5-(tert-butyl)phenol is a valuable building block, and the efficiency, cost-effectiveness, and safety of its synthesis are critical considerations. This guide provides a detailed cost-benefit analysis of two primary synthetic routes starting from the commercially available precursor, 3-tert-butylphenol. The comparison focuses on direct bromination using either N-Bromosuccinimide (NBS) or elemental bromine (Br₂), evaluating them on the basis of chemical cost, reaction yield, safety, and environmental impact.

Executive Summary

Both routes leverage the ortho-, para-directing effects of the hydroxyl and tert-butyl groups on the 3-tert-butylphenol starting material. The key challenge lies in achieving regioselectivity for the desired 2-bromo isomer over the 4-bromo and 6-bromo byproducts. This analysis is based on established methodologies for the selective bromination of substituted phenols.

MetricRoute 1: N-Bromosuccinimide (NBS)Route 2: Elemental Bromine (Br₂)
Starting Material Cost ModerateModerate
Reagent Cost HigherLower
Yield (Estimated) Good to ExcellentVariable, potential for over-bromination
Safety Profile Safer, solid reagentHighly toxic, corrosive liquid
Environmental Impact ModerateHigh
Ease of Handling EasierMore Difficult

Synthetic Route Overview

The general synthetic strategy involves the electrophilic aromatic substitution of 3-tert-butylphenol. The hydroxyl group is a strongly activating ortho-, para-director, while the tert-butyl group is a moderately activating ortho-, para-director. The primary sites for bromination are the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Steric hindrance from the bulky tert-butyl group at position 3 is expected to influence the regioselectivity of the bromination.

Logical Workflow of the Synthetic Routes

cluster_start Starting Material cluster_routes Synthetic Routes cluster_product Product 3-tert-butylphenol 3-tert-butylphenol Route_1 Route 1: N-Bromosuccinimide (NBS) in Dichloromethane (DCM) 3-tert-butylphenol->Route_1 Ortho-selective bromination Route_2 Route 2: Elemental Bromine (Br2) in Acetic Acid 3-tert-butylphenol->Route_2 Bromination Product This compound Route_1->Product Route_2->Product

Caption: General synthetic workflow from 3-tert-butylphenol to this compound.

Route 1: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and milder brominating agent compared to elemental bromine. It is often favored for its selectivity and improved safety profile. Reactions with NBS can be tuned to favor ortho-bromination of phenols, particularly with careful control of reaction conditions.

Experimental Protocol
  • Reaction Setup: To a solution of 3-tert-butylphenol (1 equivalent) in dichloromethane (DCM), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the this compound isomer.

Cost Analysis (Estimated)
ReagentPurityPrice (per gram)Molar Mass ( g/mol )Moles per mole of productCost per mole of product
3-tert-Butylphenol99%$1.20150.221.0$180.26
N-Bromosuccinimide99%$0.85177.981.05$158.46
DichloromethaneACS Grade$0.15/mL-~200 mL$30.00
Total Estimated Cost ~$368.72

Note: Prices are estimates and can vary based on supplier and quantity.

Benefits and Drawbacks

Benefits:

  • Higher Selectivity: NBS often provides better regioselectivity for ortho-bromination, leading to a higher yield of the desired product and easier purification.

  • Safer Handling: As a stable solid, NBS is significantly safer to handle than liquid bromine.[1]

  • Milder Conditions: The reaction proceeds under mild conditions, reducing the risk of side reactions and degradation of sensitive functional groups.

Drawbacks:

  • Higher Reagent Cost: NBS is generally more expensive than elemental bromine.[1]

  • Waste Generation: The reaction produces succinimide as a byproduct, which needs to be disposed of properly.

Route 2: Bromination with Elemental Bromine (Br₂)

Elemental bromine is a powerful and cost-effective brominating agent. However, its high reactivity can lead to a lack of selectivity and the formation of poly-brominated byproducts. The use of a less polar solvent and controlled addition at low temperatures can improve the selectivity for mono-bromination.

Experimental Protocol
  • Reaction Setup: Dissolve 3-tert-butylphenol (1 equivalent) in glacial acetic acid in a flask equipped with a dropping funnel and a gas trap for HBr.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of elemental bromine (1 equivalent) in glacial acetic acid dropwise over 1 hour.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Pour the reaction mixture into ice water to precipitate the crude product. Collect the solid by filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product is recrystallized or purified by column chromatography to separate the isomers.

Cost Analysis (Estimated)
ReagentPurityPrice (per gram)Molar Mass ( g/mol )Moles per mole of productCost per mole of product
3-tert-Butylphenol99%$1.20150.221.0$180.26
Elemental Bromine99.8%$0.20159.811.0$31.96
Acetic AcidGlacial$0.10/mL-~150 mL$15.00
Total Estimated Cost ~$227.22

Note: Prices are estimates and can vary based on supplier and quantity.

Benefits and Drawbacks

Benefits:

  • Lower Reagent Cost: Elemental bromine is significantly cheaper than NBS.[2]

  • High Reactivity: The high reactivity can lead to shorter reaction times if selectivity is not a major concern.

Drawbacks:

  • Lower Selectivity: Prone to over-bromination and the formation of multiple isomers, leading to lower yields of the desired product and more complex purification.[3]

  • Significant Safety Hazards: Bromine is a highly toxic, corrosive, and volatile liquid that requires specialized handling procedures and equipment.[4][5] Inhalation can cause severe respiratory irritation, and contact can lead to severe skin burns.[4][5]

  • Harsh Reaction Conditions: The use of strong acids and the generation of HBr gas as a byproduct require robust equipment and safety measures.

  • Environmental Concerns: Bromine and its byproducts are harmful to the environment.[4]

Safety and Environmental Considerations

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical State SolidFuming liquid
Toxicity Harmful if swallowed, causes burns.[6]Highly toxic by inhalation, ingestion, and skin contact.[4][5]
Corrosivity CorrosiveHighly corrosive.[4]
Handling Precautions Wear gloves, eye protection, and work in a well-ventilated area.[7]Requires use of a fume hood, specialized personal protective equipment (gloves, goggles, face shield, respirator), and materials resistant to bromine.[8][9]
Byproducts SuccinimideHydrogen Bromide (HBr) gas
Environmental Hazard May cause long-lasting harmful effects to aquatic life.[10]Very toxic to aquatic life.[4]

Conclusion and Recommendation

The choice between N-Bromosuccinimide and elemental bromine for the synthesis of this compound depends on the specific priorities of the research or production setting.

Route 1 (NBS) is recommended for laboratory-scale synthesis where higher purity, better yield of the specific isomer, and operator safety are paramount. The higher initial cost of the reagent is often offset by a more straightforward purification process and a significantly lower risk profile.

Route 2 (Elemental Bromine) may be considered for large-scale industrial production where cost is the primary driver and the necessary engineering controls and safety infrastructure are in place to handle this hazardous material. However, the potential for lower yields of the desired isomer and the increased complexity of purification and waste disposal must be carefully weighed against the lower reagent cost.

For most research and development applications, the enhanced safety, selectivity, and ease of use associated with N-Bromosuccinimide make it the superior choice for the synthesis of this compound.

Experimental Workflow Diagrams

Route 1: NBS Bromination Workflow

Start Dissolve 3-tert-butylphenol and p-TsOH in DCM Cool Cool to 0 °C Start->Cool Add_NBS Add NBS portion-wise Cool->Add_NBS React Stir at 0 °C for 1-2h Add_NBS->React Quench Quench with Na2S2O3 (aq) React->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the synthesis using NBS.

Route 2: Elemental Bromine Bromination Workflow

Start Dissolve 3-tert-butylphenol in Acetic Acid Cool Cool to 0 °C Start->Cool Add_Br2 Add Br2 in Acetic Acid dropwise Cool->Add_Br2 React Stir at 0 °C for 2-4h Add_Br2->React Precipitate Pour into ice water React->Precipitate Filter Filter crude product Precipitate->Filter Wash Wash with cold water Filter->Wash Purify Recrystallization or Column Chromatography Wash->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the synthesis using Br₂.

References

A Comparative Evaluation of the Antioxidant Potential of 2-Bromo-5-(tert-butyl)phenol versus Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative antioxidant capacities of 2-Bromo-5-(tert-butyl)phenol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT).

In the continuous search for novel and effective antioxidants, understanding the structure-activity relationships of phenolic compounds is paramount. This guide provides a comparative analysis of the antioxidant potential of this compound against the well-established antioxidant, BHT. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide utilizes data for the structurally analogous compound, 2,4-di-tert-butylphenol (2,4-DTBP), as a surrogate for a qualitative comparison, alongside a quantitative analysis of BHT.

Executive Summary

Quantitative Data Comparison

The antioxidant activity of chemical compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported IC50 values for BHT and the surrogate compound, 2,4-di-tert-butylphenol, from two common antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Antioxidant Assay2,4-di-tert-butylphenol (Surrogate for this compound) (IC50)Butylated Hydroxytoluene (BHT) (IC50)
DPPH Radical Scavenging 60 µg/mL[5][6]23 - 202.35 µg/mL[7]
ABTS Radical Scavenging 17 µg/mL[5]Data Not Available

Note: The provided IC50 value for BHT in the DPPH assay represents a range from various studies and not a direct side-by-side comparison with 2,4-di-tert-butylphenol in a single study.[7]

Discussion of Structure-Activity Relationship

Phenolic compounds exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency.

  • Butylated Hydroxytoluene (BHT): The two bulky tert-butyl groups ortho to the hydroxyl group in BHT provide steric hindrance, which stabilizes the phenoxyl radical and enhances its antioxidant activity.[7]

  • 2,4-di-tert-butylphenol: This compound, used as a surrogate, also possesses two tert-butyl groups, which contribute to its antioxidant capacity.[8]

  • This compound: The presence of a bromine atom on the phenolic ring introduces an electron-withdrawing group. Studies on other brominated phenols suggest that such substitutions can sometimes decrease the antioxidant activity by affecting the stability of the phenoxyl radical.[4] However, the overall effect is complex and can be influenced by the position and number of bromine atoms and other substituents. Without direct experimental data, it is hypothesized that this compound might exhibit a different, and potentially lower, antioxidant capacity compared to BHT and 2,4-di-tert-butylphenol.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound, BHT)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test solutions: Prepare a series of concentrations of the test compounds and the standard antioxidant in methanol.

  • Reaction: In a 96-well plate, add a specific volume of the test or standard solution to a specific volume of the DPPH solution. A blank containing only methanol and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, BHT)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare a series of concentrations of the test compounds and the standard antioxidant.

  • Reaction: In a 96-well plate, add a specific volume of the test or standard solution to a specific volume of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (DPPH/ABTS, Solvents) mix Mix Reagents and Samples in 96-well plate prep_reagents->mix prep_samples Prepare Sample and Standard Dilutions prep_samples->mix incubate Incubate in Dark at Room Temperature mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: General experimental workflow for in vitro antioxidant assays.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Phenolic_Compound Phenolic Antioxidant (e.g., BHT) Phenolic_Compound->ROS scavenges Nrf2 Nrf2 Phenolic_Compound->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralize

Caption: Simplified signaling pathway of phenolic antioxidants.

Conclusion

This comparative guide provides an overview of the antioxidant potential of this compound versus the widely used antioxidant, BHT. While a direct quantitative comparison is hindered by the lack of experimental data for this compound, a qualitative assessment based on the structurally similar 2,4-di-tert-butylphenol and general principles of structure-activity relationships has been presented.

BHT remains a well-characterized antioxidant with proven efficacy. The introduction of a bromine atom in this compound is likely to modulate its antioxidant properties, and further experimental studies are warranted to precisely quantify its antioxidant capacity and elucidate its mechanism of action. Researchers are encouraged to utilize the provided experimental protocols to conduct direct comparative studies to expand the understanding of this and other novel antioxidant compounds.

References

comparative analysis of coupling reaction yields using different palladium catalysts with 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of various palladium catalysts used in common cross-coupling reactions with 2-Bromo-5-(tert-butyl)phenol, a versatile building block in organic synthesis. The data presented herein, compiled from scientific literature, offers insights into catalyst performance, enabling more informed decisions in experimental design.

The palladium-catalyzed cross-coupling reaction is a fundamental tool for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these transformations is highly dependent on the choice of the palladium catalyst, which typically consists of a palladium precursor and a ligand. This guide focuses on the application of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound.

Performance Comparison of Palladium Catalysts

The following tables summarize the performance of various palladium catalysts in different coupling reactions with this compound. The yields reported are based on isolated products as found in the cited literature. It is important to note that reaction conditions such as base, solvent, temperature, and reaction time can significantly influence the outcome and have been included for reference.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the coupling of this compound with arylboronic acids, various palladium catalysts have been employed with differing degrees of success.

Palladium Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O1001285-95
Pd(dppf)Cl₂Phenylboronic acidK₃PO₄DME802~90
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O100198

Table 1: Comparative yields for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using different palladium catalysts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. The choice of ligand is particularly critical in this reaction to achieve high yields and accommodate a broad range of amine substrates.

Palladium Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPMorpholineNaOtBuToluene11018High
Pd(OAc)₂ / XPhosAnilineK₃PO₄Toluene1004Good to Excellent
[Pd(IPr*)(cinn)Cl]Secondary AminesNaOtBuneat1101250-99

Table 2: Comparative yields for the Buchwald-Hartwig amination of this compound with various amines.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by a copper salt.

Palladium Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NDMF100372-96
Pd(OAc)₂ / DPEPhos / CuIPhenylacetyleneCs₂CO₃DMSORT24up to 96
[DTBNpP]Pd(crotyl)ClPhenylacetyleneTMPDMSORT1.5up to 97

Table 3: Comparative yields for the Sonogashira coupling of this compound with phenylacetylene.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The reaction is sensitive to steric hindrance, and the choice of catalyst and conditions is crucial for achieving good yields.

Palladium Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / P(o-tolyl)₃StyreneEt₃NDMF10016~57
PdCl₂ / PPh₃StyreneK₂CO₃DMF1304High
Pd/CStyreneNaOAcNMP14024Moderate

Table 4: Comparative yields for the Heck reaction of this compound with styrene.

Experimental Protocols

Detailed experimental procedures are essential for the successful replication and adaptation of synthetic methods. Below are representative protocols for each of the discussed coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a degassed solvent mixture (e.g., toluene/water 4:1, 5 mL) are then added. The reaction mixture is heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vessel is sealed, removed from the glovebox, and this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is heated with vigorous stirring. After cooling to room temperature, the mixture is diluted with an organic solvent, and the organic layer is washed with saturated aqueous NH₄Cl and brine, dried, and concentrated. The product is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred at the appropriate temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography.

General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated in a sealed tube under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The product is purified by chromatography.

Visualizing the Process

To better understand the relationships and workflows involved in palladium-catalyzed coupling reactions, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Pd Precursor Pd Precursor Pd Precursor->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Temperature Temperature Temperature->Reaction Mixture Coupled Product Coupled Product Reaction Mixture->Coupled Product Purification Purification Coupled Product->Purification Work-up Final Product Final Product Purification->Final Product

A generalized workflow for a palladium-catalyzed coupling reaction.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)-R-L_n Ar-Pd(II)-R-L_n Transmetalation->Ar-Pd(II)-R-L_n Reductive Elimination Reductive Elimination Ar-Pd(II)-R-L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R

A simplified catalytic cycle for a generic cross-coupling reaction.

Cross-Validation of Analytical Methods for 2-Bromo-5-(tert-butyl)phenol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-Bromo-5-(tert-butyl)phenol, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for this compound, this guide leverages data and methodologies from structurally similar brominated and tert-butylated phenols to provide a foundational comparison.

The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results, particularly when different techniques or laboratories are involved in the analysis. This process confirms that a validated method yields comparable data, thereby ensuring data integrity across studies.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance characteristics of these two techniques, with data extrapolated from validated methods for related phenolic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like phenols. It offers direct analysis without the need for derivatization.

Validation ParameterTypical Performance for Phenolic Compounds
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) 0.01 - 1.5 µg/mL[1][2]
Limit of Quantitation (LOQ) 0.03 - 4.5 µg/mL[1][2]
Accuracy (% Recovery) 95.9% - 100.6%[1]
Precision (%RSD) < 5%[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode. However, it often requires derivatization of polar analytes like phenols to improve their volatility and chromatographic behavior.[3]

Validation ParameterTypical Performance for Phenolic Compounds (with Derivatization)
Linearity (R²) 0.9948 - 0.9999[4]
Limit of Detection (LOD) <0.01 - 0.5 ng/L[5][6]
Limit of Quantitation (LOQ) 0.01 - 0.05 ng/L[5]
Accuracy (% Recovery) > 70%[5]
Precision (%RSD) < 15%[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. Below are representative protocols for the analysis of brominated and tert-butylated phenols.

HPLC-UV/MS Method (Direct Analysis)

This method is suitable for the direct analysis of this compound in a variety of sample matrices.

1. Sample Preparation:

  • Solid Samples: Extraction with a suitable organic solvent (e.g., methanol, acetonitrile) followed by filtration.

  • Liquid Samples: Direct injection after filtration, or a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup and concentration if necessary.[7][8] For pharmaceutical formulations, dilution with a suitable solvent may be sufficient.[9]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[10]

  • Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% acetic or formic acid) and an organic solvent like acetonitrile or methanol.[11]

  • Flow Rate: Typically 0.8 - 1.0 mL/min.[10][11]

  • Column Temperature: 25-30°C.[2][10]

  • Injection Volume: 10 - 20 µL.[2][10]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry (MS) for higher selectivity and sensitivity.[11][12]

3. Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[11][13]

GC-MS Method (with Derivatization)

This method offers high sensitivity and is suitable for trace-level analysis of this compound.

1. Sample Preparation and Derivatization:

  • Extraction: Similar to the HPLC method, using LLE or SPE to extract the analyte from the sample matrix.[5]

  • Derivatization: The hydroxyl group of the phenol is chemically modified to increase its volatility. Common derivatization reagents for phenols include:

    • Silylation reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

    • Acylating reagents: Acetic anhydride or heptafluorobutyric anhydride (HFBA).[4][14]

    • Alkylating reagents: Methyl iodide or pentafluorobenzyl bromide (PFBBr).[3][4] The reaction is typically carried out by heating the sample extract with the derivatizing agent in a suitable solvent.[15]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection for trace analysis.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from other components.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to achieve higher sensitivity.[6]

3. Validation Parameters:

  • The method should be validated according to established guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[16][17]

Visualization of Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC Detector UV or MS Detection HPLC->Detector Data Data Acquisition & Integration Detector->Data Quantification Quantification Data->Quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (SIM/Scan) GCMS->Data Quantification Quantification Data->Quantification

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-5-(tert-butyl)phenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Bromo-5-(tert-butyl)phenol, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Clothing: Wear protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection to avoid breathing dust or fumes.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed and approved waste disposal plant.[1][3][4] Do not dispose of this chemical into drains, waterways, or the soil.[1]

  • Containerization:

    • Ensure the original container is tightly closed. If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the specific hazards associated with the chemical (e.g., "Harmful," "Irritant").

    • Include the name and contact information of the generating laboratory or individual.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials.[1]

    • Utilize secondary containment, such as a plastic tray, to mitigate potential leaks or spills.

  • Waste Pickup Request:

    • Follow your institution's specific procedures for requesting hazardous waste pickup. This typically involves completing a waste pickup form, either online or in hard copy.

    • Provide accurate information on the form regarding the chemical composition and quantity of the waste.

  • Documentation:

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request.

Quantitative Safety Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ ToxicityCategory 3

Source: PubChem[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is original container intact and properly labeled? B->C D Transfer to a suitable, labeled waste container. C->D No E Seal the container tightly. C->E Yes D->E F Store in designated hazardous waste accumulation area. E->F G Complete and submit waste pickup request form. F->G H Arrange for pickup by approved waste disposal service. G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

By strictly following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development community. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for any additional requirements.[1]

References

Essential Safety and Operational Guide for Handling 2-Bromo-5-(tert-butyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-(tert-butyl)phenol. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment. Phenolic compounds are known for their toxicity and corrosivity, with the potential for rapid skin absorption leading to systemic effects.[1][2]

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling.[3] The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damageDanger
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationWarning

Data sourced from PubChem CID 12336218[3]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splashing, heavy-duty neoprene or butyl rubber gloves should be worn.[1] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material appropriate for handling corrosive and toxic substances is required.
Respiratory NIOSH-approved RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified and functioning chemical fume hood is available.

  • Designate a specific area within the fume hood for handling to contain potential contamination.

  • Assemble all necessary equipment and reagents before introducing the compound.

  • Confirm the location of the nearest emergency shower and eyewash station and ensure they are unobstructed.[1][4]

2. Donning PPE:

  • Put on all required PPE as specified in the table above before entering the designated handling area.

3. Handling the Compound:

  • Handle the compound exclusively within the designated area of the chemical fume hood.[5]

  • Avoid generating dust.

  • If creating a solution, add the compound slowly to the solvent to prevent splashing.

  • Keep containers tightly sealed when not in use.[4][5]

4. Post-Handling:

  • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces.

  • Remove gloves last and wash hands thoroughly with soap and water.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] For phenol exposures, it is recommended to wipe the affected area with polyethylene glycol (PEG-300 or PEG-400) if available.[2][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

  • Waste Collection: All waste contaminated with this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][7] Do not allow the product to enter drains or waterways.[5]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Designate Handling Area prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Check Emergency Stations prep3->prep4 ppe1 Lab Coat prep4->ppe1 Proceed if Safe ppe2 Goggles & Face Shield ppe1->ppe2 ppe3 Gloves ppe2->ppe3 ppe4 Respirator (if needed) ppe3->ppe4 handle1 Work in Fume Hood ppe4->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands post2->post3 disp1 Collect in Labeled Container post3->disp1 disp2 Follow Regulations disp1->disp2

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.